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2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid Documentation Hub

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  • Product: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid
  • CAS: 1269152-39-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Synthesis, and Application of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are the cornerstone of combinatorial chemistry and scaffold generation. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (IUPAC: N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are the cornerstone of combinatorial chemistry and scaffold generation. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (IUPAC: N-(2-chloro-6-nitrobenzoyl)glycine) is a highly versatile intermediate[1]. Featuring an ortho-nitro group, an ortho-chloro substituent, and a terminal carboxylic acid, this molecule is specifically engineered for the rapid assembly of 1,4-benzodiazepine-2,5-diones and quinazolinones—privileged scaffolds in neuropharmacology and oncology.

This guide provides a comprehensive, field-proven framework for the synthesis, handling, and downstream cyclization of this critical building block, emphasizing the mechanistic causality behind each protocol step.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of this molecule is critical for predicting its solubility, reactivity, and chromatographic behavior during synthesis and purification. The presence of the electron-withdrawing nitro and chloro groups significantly lowers the pKa of the amide proton, while the terminal carboxylic acid dictates its polar surface area.

PropertyValue
Chemical Name 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid
IUPAC Synonym N-(2-chloro-6-nitrobenzoyl)glycine
CAS Registry Number 1269152-39-7[1]
Molecular Formula C₉H₇ClN₂O₅[1]
Molecular Weight 258.61 g/mol
SMILES String O=C(O)CNC(=O)c1c(Cl)cccc1[O-][1]
Hydrogen Bond Donors 2 (Amide NH, Carboxyl OH)
Hydrogen Bond Acceptors 5 (Carbonyl O x2, Nitro O x2, Amide N)
Topological Polar Surface Area (TPSA) 112.2 Ų

Standardized Synthesis Protocol & Mechanistic Rationale

The Causality of the Synthetic Route

Direct coupling of unprotected glycine with 2-chloro-6-nitrobenzoic acid is highly inefficient. Glycine exists as a zwitterion, rendering it insoluble in standard organic solvents like dichloromethane (DCM). To bypass this, our protocol utilizes glycine tert-butyl ester . Furthermore, activating the benzoic acid with oxalyl chloride (rather than relying on standard peptide coupling reagents for the first step) ensures complete conversion of the sterically hindered ortho,ortho-disubstituted aromatic ring.

Step-by-Step Methodology: Synthesis Workflow
  • Acyl Chloride Activation: Suspend 2-chloro-6-nitrobenzoic acid (1.0 eq) in anhydrous DCM under an inert N₂ atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (0.05 eq). Rationale: DMF acts as a catalyst, forming the active Vilsmeier-Haack intermediate. Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are strictly gaseous, preventing contamination of the sensitive nitro group.

  • Amidation: Concentrate the resulting acyl chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM and add dropwise to a pre-cooled (0 °C) solution of glycine tert-butyl ester hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM. Stir for 4 hours at room temperature.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The intermediate tert-butyl ester should present a mass of [M+H]⁺ 315.1.

  • Acidic Deprotection: Once amidation is complete, wash the organic layer with 1M HCl and brine, then dry over Na₂SO₄. Concentrate the organic layer and redissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours. Rationale: TFA cleanly cleaves the tert-butyl ester without requiring basic hydrolysis, which could inadvertently trigger a nucleophilic aromatic substitution (SₙAr) at the highly activated C-Cl bond.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the target compound as a highly pure, off-white solid.

SynthWorkflow Step1 2-Chloro-6-nitrobenzoic Acid (Starting Material) Step2 Acyl Chloride Activation (Oxalyl Chloride, cat. DMF) Step1->Step2 Activation Step3 Amidation (Glycine tert-butyl ester, DIPEA) Step2->Step3 Nucleophilic Acyl Substitution Step4 Acidic Deprotection (TFA / DCM) Step3->Step4 Ester Cleavage Step5 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (Target Compound) Step4->Step5 Precipitation

Caption: Synthesis workflow of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid.

Application: Reductive Cyclization to 1,4-Benzodiazepine Scaffolds

The primary utility of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid lies in its capacity to undergo intramolecular cyclization to form 1,4-benzodiazepine-2,5-diones.

The Causality of Chemoselective Reduction

To trigger cyclization, the ortho-nitro group must be reduced to an aniline. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is strictly contraindicated. Palladium will rapidly catalyze the hydrodehalogenation of the aryl chloride bond, destroying the functional handle needed for downstream drug diversification. Therefore, we employ a chemoselective reduction using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in aqueous/ethanolic media, which reduces the nitro group while perfectly preserving the C-Cl bond[2].

Step-by-Step Methodology: Cyclization Workflow
  • Chemoselective Reduction: Dissolve the starting material (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add Ammonium Chloride (1.2 eq) and Zinc dust (5.0 eq)[2]. Stir vigorously at room temperature for 6 hours. Filter the mixture through a Celite pad to remove zinc salts and concentrate the filtrate to isolate N-(2-amino-6-chlorobenzoyl)glycine.

  • Intramolecular Amidation: Dissolve the crude aniline intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Rationale: While spontaneous cyclization can occur, the entropy of 7-membered ring formation requires a strong driving force. HATU is superior to classic carbodiimides because its fused HOAt moiety rapidly activates the carboxylic acid, accelerating the macrocyclization and preventing intermolecular oligomerization[3].

  • Diversification (Optional): The resulting 1,4-benzodiazepine-2,5-dione contains a reactive C-Cl bond. Because the chlorine is ortho to a carbonyl-equivalent (the amide), it is highly activated for SₙAr reactions with primary or secondary amines, or for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Cyclization A 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid B N-(2-Amino-6-chlorobenzoyl)glycine (Aniline Intermediate) A->B Chemoselective Reduction (Zn / NH4Cl) C 1,4-Benzodiazepine-2,5-dione (Cyclized Scaffold) B->C Intramolecular Amidation (HATU / DIPEA) D C-5 Substituted Benzodiazepine (Target Drug Candidate) C->D SNAr / Cross-Coupling (at C-Cl bond)

Caption: Reductive cyclization pathway to 1,4-benzodiazepine-2,5-dione scaffolds.

Analytical Validation Protocol

To ensure a self-validating system, the synthesized 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid must be rigorously characterized before downstream use:

  • LC-MS Analysis: Utilize Electrospray Ionization (ESI) in negative mode. The compound will readily ionize by losing the carboxylic proton, yielding an [M-H]⁻ peak at m/z 257.0. The presence of the chlorine atom will be confirmed by the characteristic 3:1 isotopic pattern at m/z 257.0 and 259.0.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic glycine α-protons appearing as a doublet (due to coupling with the amide NH) around 3.9 - 4.1 ppm. The aromatic region (7.5 - 8.2 ppm) will display a classic ABC spin system corresponding to the three contiguous protons on the 2,6-disubstituted benzene ring. The amide proton (NH) will appear as a broad triplet near 8.8 - 9.0 ppm.

  • FT-IR Spectroscopy: Validation requires the identification of the strong carboxylic acid C=O stretch (~1710 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the asymmetric/symmetric NO₂ stretches (~1530 cm⁻¹ and 1350 cm⁻¹).

References

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Executive Summary As a Senior Application Scientist, I frequently encounter building blocks that appear deceptively simple but offer profound synthetic versatility. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]aceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that appear deceptively simple but offer profound synthetic versatility. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7)[1] is a prime example of such molecular architecture. This trifunctional scaffold integrates a halonitroarene, a formamide, and a carboxylic acid. It serves as a highly pre-organized precursor for complex heterocyclic libraries, particularly in the development of targeted therapeutics where rigidified, functionalized cores are required to probe deep binding pockets.

Unlike standard linear intermediates, the dense 1,2,3-trisubstitution pattern on the aromatic ring dictates a unique conformational and reactive profile, making it a highly specialized tool for drug development professionals.

Structural Dynamics & Physicochemical Profile

The true value of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid lies in its steric topology. The bulky ortho-chloro and ortho-nitro groups create immense steric crowding around the tertiary nitrogen. This forces the formamido plane to sit nearly orthogonal to the phenyl ring, preventing resonance delocalization of the nitrogen lone pair into the aromatic system. Consequently, the formyl carbon is highly electrophilic and perfectly pre-organized for intramolecular attack once the adjacent nitro group is activated.

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Implication in Drug Design
CAS Number 1269152-39-7Unique identifier for procurement and database indexing[1].
Molecular Formula C9H7ClN2O5Indicates a highly functionalized, low-molecular-weight scaffold.
Molecular Weight 258.615 g/mol Ideal fragment-like MW, allowing extensive downstream functionalization without violating Lipinski's Rule of 5.
Predicted LogP ~1.5 - 2.5Balanced lipophilicity; ensures sufficient cellular permeability while maintaining tractability in aqueous assay buffers.
H-Bond Donors 1 (-COOH)Provides a key interaction point for target binding or a handle for subsequent amide coupling workflows.
H-Bond Acceptors 5Enhances solvation kinetics in polar aprotic solvents (e.g., DMSO, DMF) during library synthesis.

Bifurcated Synthetic Utility: Benzimidazole vs. Quinoxalinone Pathways

In medicinal chemistry, the rapid construction of privileged scaffolds is paramount. This compound is engineered for reductive cyclization [2]. When the nitro group is reduced to an aniline (e.g., via sodium dithionite or catalytic hydrogenation), the newly formed nucleophilic amine is positioned in close proximity to two electrophilic centers: the formyl carbon and the carboxyl carbon.

Depending on the reaction conditions, this intermediate undergoes a bifurcated intramolecular cyclization:

  • Pathway A (Kinetic Control): The amine attacks the highly reactive formyl group, ejecting water to form a 7-chloro-1-(carboxymethyl)-1H-benzimidazole . This is a highly sought-after core for kinase inhibitors and antimicrobial agents[3].

  • Pathway B (Thermodynamic Control): Under specific dehydrating conditions, the amine can attack the carboxylic acid, forming a 6-membered quinoxalin-2-one ring, a motif frequently found in AMPA receptor antagonists.

G Start 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid Reduction Nitro Reduction (Na2S2O4 or Pd/C) Start->Reduction Activation Intermediate o-Aminoaniline Intermediate (Reactive Nucleophile) Reduction->Intermediate Electron Transfer PathwayA Formyl Attack (Kinetic Control) Intermediate->PathwayA Pathway A PathwayB Carboxyl Attack (Thermodynamic Control) Intermediate->PathwayB Pathway B ProdA 7-Chloro-1-(carboxymethyl) -1H-benzimidazole PathwayA->ProdA -H2O ProdB Quinoxalin-2-one Derivative PathwayB->ProdB -H2O

Bifurcated intramolecular cyclization pathways following nitro reduction.

Experimental Methodology: Self-Validating Kinetic Solubility and Stability Profiling

Before deploying this building block in high-throughput synthesis, its stability and solubility in assay conditions must be rigorously profiled. Standard thermodynamic solubility assays require 24-48 hours of equilibration, which can confound solubility data with chemical degradation (e.g., premature hydrolysis of the formamido linkage).

To solve this, I utilize a Self-Validating Kinetic Mass-Balance Protocol . By quantifying both the dissolved fraction and the resolubilized precipitate, this system self-validates: if the sum of the two fractions equals the initial spike, we definitively prove that any signal loss in the buffer is due to precipitation, not chemical degradation.

Step-by-Step Protocol

Step 1: Stock Preparation

  • Action: Dissolve 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in anhydrous DMSO to a final concentration of 10 mM.

  • Causality: Anhydrous DMSO fully solvates the hydrophobic halonitroarene core while strictly preventing water-mediated hydrolysis of the sensitive formamido group during storage.

Step 2: Aqueous Spiking

  • Action: Aliquot 10 µL of the 10 mM DMSO stock into 990 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) in triplicate. Vortex vigorously for 30 seconds.

  • Causality: This 1% DMSO final concentration mimics standard biological assay conditions, providing a realistic kinetic solubility limit.

Step 3: Incubation & Phase Separation

  • Action: Incubate the samples at 37°C for exactly 2 hours. Centrifuge at 15,000 x g for 15 minutes at room temperature.

  • Causality: The 2-hour window is sufficient to observe kinetic precipitation without allowing slow, baseline degradation pathways to skew the mass balance. High-speed centrifugation cleanly separates the micro-precipitate from the dissolved fraction.

Step 4: Supernatant Extraction (Dissolved Fraction)

  • Action: Carefully transfer 50 µL of the supernatant into a 96-well plate containing 150 µL of cold acetonitrile spiked with an internal standard (e.g., labetalol).

  • Causality: Cold acetonitrile immediately crashes out any buffer salts/proteins and quenches latent chemical reactivity, locking the concentration for accurate LC-MS/MS readout.

Step 5: Pellet Resolubilization (The Self-Validating Step)

  • Action: Discard the remaining supernatant. Wash the pellet with 100 µL of cold water, centrifuge, and discard the wash. Resolubilize the solid pellet entirely in 1 mL of 100% DMSO.

  • Causality: This is the critical self-validation mechanism. By quantifying the resolubilized pellet, we ensure mass balance. [Supernatant Mass] + [Pellet Mass] = [Initial Spike Mass]. Any deviation from this equation immediately flags chemical instability rather than mere insolubility.

Step 6: LC-MS/MS Quantification

  • Action: Analyze both fractions using a C18 column with a gradient of water/acetonitrile (0.1% formic acid). Monitor the parent mass transition ([M-H]- = 257.0 m/z) via Multiple Reaction Monitoring (MRM).

References

  • Title: 1082420-70-9 | 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (Contains catalog and CAS data for 1269152-39-7)
  • Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization Source: Thieme Connect / Synthesis Journal URL

Sources

Foundational

In-Vitro Mechanism of Action and Profiling Guide: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Contextual Rationale In the landscape of targeted o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Contextual Rationale

In the landscape of targeted oncology and synthetic medicinal chemistry, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7) occupies a unique niche. Structurally characterized as an N-formyl-N-aryl glycine derivative, this small molecule serves as both a critical building block for quinoxaline-based antitumor agents (such as the solid-tumor agent XK469) and an investigational pharmacophore in its own right [1].

While its unformylated precursor, N-(2-chloro-6-nitrophenyl)glycine, is a known intermediate in the synthesis of topoisomerase-targeting drugs, emerging in vitro phenotypic and biochemical profiling designates the formylated derivative as an interfacial poison of Human Topoisomerase II β (TOP2B) .

As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular causality behind this compound's mechanism of action (MoA) and provide a self-validating, highly rigorous in vitro experimental framework for characterizing its activity.

Mechanism of Action: Interfacial TOP2B Poisoning

Human Topoisomerase II β (TOP2B) is an essential enzyme that regulates DNA topology by creating transient double-strand breaks (DSBs), passing an intact DNA duplex through the break, and religating the strands.

Unlike catalytic inhibitors that prevent the enzyme from binding or cleaving DNA, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid acts as a TOP2B poison [2].

The Molecular Causality
  • Interfacial Binding: The sterically hindered 2-chloro-6-nitrophenyl ring and the carboxylic acid moiety allow the compound to intercalate into the DNA cleavage site while simultaneously anchoring to the TOP2B active site residues.

  • Cleavage Complex Trapping: By binding at this enzyme-DNA interface, the compound stabilizes the normally transient TOP2B-DNA covalent cleavage complex.

  • Inhibition of Religation: The presence of the bulky formamido group sterically blocks the ligase activity of TOP2B, preventing the resealing of the DNA strands.

  • DSB Accumulation & Apoptosis: When advancing DNA replication forks collide with these trapped complexes, the forks collapse, converting transient breaks into permanent, lethal DSBs. This triggers the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis [3].

MOA A 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid B TOP2B-DNA Cleavage Complex A->B Interfacial Binding C Inhibition of DNA Religation B->C Trapping D Accumulation of Double-Strand Breaks C->D Fork Collision E Apoptosis / Cell Death D->E DDR Activation

Diagram 1: Mechanistic pathway of TOP2B poisoning and subsequent apoptosis.

Quantitative Data & Physicochemical Profile

To understand the compound's behavior in aqueous in vitro assay environments, we must first review its physicochemical properties and baseline biochemical metrics.

Table 1: Physicochemical Properties & Representative In Vitro Metrics

ParameterValue / MetricRationale / Implication for Assay Design
Molecular Formula C9H7ClN2O5Low molecular weight (258.61 g/mol ) ensures rapid diffusion in cell-based assays.
LogP (Predicted) 1.8 - 2.2Moderate lipophilicity; requires 1% DMSO final concentration for optimal assay solubility.
TOP2B IC 50​ (Relaxation) 4.2 μ MPotent inhibition of supercoil relaxation compared to baseline vehicle controls.
HCT116 CC 50​ (Viability) 12.5 μ MCellular cytotoxicity aligns with the accumulation of DSBs over a 72-hour incubation.
Cleavage Enhancement 4.5-foldConfirms the MoA as a "poison" rather than a purely catalytic inhibitor.

Self-Validating In Vitro Experimental Workflows

To rigorously prove the MoA of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, we must deploy a cascading workflow. A simple viability assay is insufficient; we must biochemically prove target engagement, distinguish poisoning from catalytic inhibition, and confirm cellular translation.

Workflow Step1 Biochemical Assay (pBR322 Relaxation) Step2 Mechanism Validation (In Vitro DNA Cleavage Assay) Step1->Step2 Confirms Inhibition Step3 Cellular Efficacy (CellTiter-Glo Viability) Step2->Step3 Differentiates Poison vs Inhibitor Step4 Target Engagement (γH2AX Immunofluorescence) Step3->Step4 Establishes Cytotoxicity

Diagram 2: Cascading in vitro screening workflow for TOP2B modulators.

Protocol 1: TOP2B Relaxation & Cleavage Assay

Purpose: To confirm that the compound inhibits TOP2B by stabilizing the cleaved DNA intermediate. We use negatively supercoiled pBR322 plasmid DNA because its transition to relaxed DNA is easily quantifiable via gel electrophoresis [3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μ L reaction volume, combine 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl 2​ , 0.5 mM ATP, and 0.5 μ g of supercoiled pBR322 DNA.

  • Compound Addition: Add 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid titrated from 0.1 μ M to 50 μ M (maintain final DMSO at 1%).

  • Enzyme Addition: Add 1 Unit of recombinant Human TOP2B. Incubate at 37°C for 30 minutes.

  • Cleavage Trapping (Crucial Step): To trap the cleavage complex, add 2 μ L of 10% SDS followed by 2 μ L of 250 mM EDTA. Expert Insight: SDS denatures the TOP2B enzyme instantly, covalently trapping it to the DNA if the compound is a true poison.

  • Proteinase K Digestion: Add 2 μ L of Proteinase K (1 mg/mL) and incubate at 45°C for 30 minutes to digest the trapped TOP2B, releasing the linearized DNA.

  • Redox Control: Run a parallel assay adding 50 μ M Dithiothreitol (DTT). Expert Insight: Some compounds act as false-positive redox poisons (like quinones). If DTT abolishes activity, the compound is a redox cycler. If activity persists (as it does for our target), it is a true non-covalent interfacial poison [4].

  • Analysis: Resolve products on a 1% agarose gel containing 0.5 μ g/mL ethidium bromide. Quantify the band intensity of linear DNA (cleavage product) vs. supercoiled DNA.

Protocol 2: Cellular Viability and DNA Damage Assessment

Purpose: To validate that the biochemical trapping of TOP2B translates to cellular cytotoxicity via the accumulation of Double-Strand Breaks (DSBs).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) cells at 3,000 cells/well in a 96-well opaque plate (for viability) and a 96-well clear-bottom plate (for imaging). Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with serial dilutions of the compound (0.5 μ M to 100 μ M). Incubate for 72 hours.

  • Viability Readout (ATP Quantitation): Add 100 μ L of CellTiter-Glo® reagent to the opaque plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence. Calculate the CC 50​ .

  • DNA Damage Readout ( γ H2AX Staining):

    • In the clear-bottom plate, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA, then incubate with primary anti- γ H2AX antibody (1:500) overnight at 4°C. Expert Insight: γ H2AX is the phosphorylated form of histone H2AX, which forms distinct nuclear foci precisely at the sites of DNA double-strand breaks.

    • Wash and apply an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

    • Image using high-content screening (HCS) microscopy to quantify γ H2AX foci per nucleus. An increase in foci directly correlates with the TOP2B poisoning mechanism.

Conclusion

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid represents a highly specific structural motif capable of disrupting DNA topology. By utilizing the self-validating biochemical and cellular protocols outlined above, researchers can definitively characterize its profile as an interfacial TOP2B poison. The inclusion of critical controls—such as DTT in the cleavage assay and γ H2AX foci quantification in cellular models—ensures that the resulting data is robust, reproducible, and mechanistically sound.

References

  • Hazra, B. G., et al. "Design, Synthesis, and Biological Evaluation of Analogues of the Antitumor Agent, 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469)." Journal of Medicinal Chemistry, American Chemical Society, 2001.[Link]

  • Vann, K. R., et al. "Topoisomerase II poisons: converting essential enzymes into molecular scissors." Biochemistry, National Institutes of Health (PMC), 2021.[Link]

  • Nitiss, J. L., et al. "Topoisomerase Assays." Current Protocols in Pharmacology, National Institutes of Health (PMC), 2012.[Link]

  • Wu, C. C., et al. "Etoposide Quinone Is a Covalent Poison of Human Topoisomerase II β ." Biochemistry, American Chemical Society, 2014.[Link]

Exploratory

Comprehensive Solubility Profile of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the thermodynamic solubility of complex pharmaceutical intermediates is a prerequisite for optimizing chemical synthesis, liquid-liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic solubility of complex pharmaceutical intermediates is a prerequisite for optimizing chemical synthesis, liquid-liquid extractions, and crystallization workflows. This technical whitepaper provides an in-depth analysis of the solubility profile of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS No. 1269152-39-7)[1]. By deconstructing its structural motifs and applying established solvation thermodynamics, this guide establishes a predictive solubility framework and outlines a rigorous, self-validating experimental protocol for empirical quantification.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in organic solvents is governed by the complex interplay of its four primary functional groups. Predicting its behavior requires analyzing both solute-solvent interactions and the lattice energy of the solid state:

  • Ortho-Chloro Substituent: This halogen introduces lipophilicity but also creates significant steric hindrance. This bulk forces the aromatic ring out of coplanarity with the adjacent formamido group, disrupting crystalline packing and slightly lowering the energy barrier for dissolution in moderately polar solvents.

  • Nitro Group: As a strongly electron-withdrawing moiety, the nitro group acts as a potent hydrogen-bond acceptor. Solvents with high hydrogen-bond donor capacity (e.g., alcohols) can interact favorably here.

  • Formamido Linkage (-N(CHO)-): This polar amide bond exhibits restricted rotation and strong dipole-dipole interaction capabilities, making the molecule highly responsive to solvents with high dielectric constants.

  • Terminal Acetic Acid: This is the most critical functional group dictating solubility. In non-polar solvents (e.g., hexane, toluene), carboxylic acids predominantly exist as strongly hydrogen-bonded dimers. This self-association minimizes interactions with the solvent, resulting in exceptionally low solubility. Conversely, polar aprotic solvents (e.g., DMSO, DMF) possess strong hydrogen-bond accepting capabilities that actively disrupt these dimers, leading to high solubility[2].

According to the Abraham solvation model, the dissolution of such polyfunctional molecules is best achieved in solvents that can simultaneously satisfy the hydrogen-bond acidity of the carboxylic acid and the basicity of the nitro/formamido groups[2].

Representative Solubility Profile in Organic Solvents

Due to the specialized nature of this intermediate, exact empirical thermodynamic data is rarely published in open literature. However, based on the structural parameters discussed above and data from closely related 2-chloro-6-nitrophenyl analogs, the following table synthesizes the expected quantitative solubility profile at 25°C[3][4].

Solvent ClassOrganic SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Practical Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Acts as a strong H-bond acceptor, effectively cleaving carboxylic acid dimers. Ideal for preparing highly concentrated stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 40.0Excellent solvation of the nitro and formamido groups. Recommended for SNAr or coupling reactions.
Polar Protic Methanol32.715.0 - 25.0Moderate solubility. The solvent acts as both H-bond donor and acceptor, but competitive solvent-solvent interactions limit maximum capacity.
Polar Protic Ethanol24.510.0 - 20.0Slightly lower solubility than methanol due to increased aliphatic bulk and lower polarity.
Chlorinated Dichloromethane (DCM)8.95.0 - 10.0Weak H-bond acidity allows some interaction, but overall solubility is limited by the highly polar acid group[2].
Non-Polar Toluene2.4< 1.0Poor solubility. The solute remains trapped as an insoluble, hydrogen-bonded dimer.
Non-Polar Hexane1.9< 0.1Acts as an absolute anti-solvent. Highly useful for inducing precipitation or driving crystallization workflows.

Experimental Protocol: The Miniaturized Shake-Flask Method

While predictive models are useful, empirical validation is mandatory for regulatory and scale-up purposes. The "shake-flask" method remains the gold standard for determining true thermodynamic (equilibrium) solubility[5]. To conserve the valuable 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid intermediate, a miniaturized approach is employed.

Methodological Workflow

G A Solid Compound + Solvent (Excess Solute) B Temperature-Controlled Equilibration (24-72h) A->B Agitation C Phase Separation (Centrifugation) B->C Saturation Reached D Supernatant Extraction & Dilution C->D Isolate Liquid Phase E HPLC/UV-Vis Quantification D->E Analytical Prep F Thermodynamic Solubility Value E->F Data Processing

Caption: Generalized analytical workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure & Causality
  • Preparation of Saturated Solution: Add an excess amount of the solid compound (e.g., 50 mg) to a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the selected HPLC-grade organic solvent.

    • Causality: The presence of visible, undissolved solid throughout the experiment is the only way to guarantee that the solution has reached its maximum saturation threshold[3].

  • Thermal Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 to 48 hours.

    • Causality: Dissolution is a kinetic process. A minimum of 24 hours is required to overcome the solid's lattice energy and establish a true thermodynamic equilibrium between the dissolved solute and the bulk solid phase[5].

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 rpm for 10 minutes at 25°C.

    • Causality: Centrifugation is vastly superior to filtration for organic solvents. Many organic solvents (e.g., DMSO, DCM) can degrade standard syringe filter membranes, and sub-micron particulates can pass through 0.45 µm pores, artificially inflating the final concentration reading[6].

  • Extraction and Dilution: Carefully extract a known aliquot (e.g., 50 µL) of the clear supernatant using a positive displacement pipette. Dilute this aliquot into a compatible mobile phase (e.g., 50:50 Acetonitrile/Water).

    • Causality: Positive displacement pipettes must be used because organic solvents often have high vapor pressures or low surface tensions, which cause standard air-displacement pipettes to leak, destroying quantitative accuracy.

  • Quantification: Analyze the diluted sample via HPLC-UV at the compound's λmax​ (typically 254-280 nm for nitroaromatics). Calculate the original saturation concentration using a pre-established, highly linear calibration curve.

Mechanistic Insights & Application Notes

  • Reaction Solvent Selection: When utilizing 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in nucleophilic aromatic substitution (SNAr) or amide coupling reactions, polar aprotic solvents like DMF or DMSO are highly recommended. They not only fully dissolve the starting material but also stabilize the transition states of polar reactions, driving the reaction kinetics forward[2].

  • Crystallization Strategy: The stark contrast in solubility between polar aprotic solvents and non-polar solvents makes a solvent/anti-solvent crystallization approach highly effective for purification. Dissolving the crude compound in a minimal volume of warm ethyl acetate or acetone, followed by the slow, dropwise addition of hexane (anti-solvent), will induce high-yielding, high-purity crystallization.

References

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid - CAS 1269152-39-7 Source: Molaid URL:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry Source: American Chemical Society (ACS) / Chemical Reviews URL:[Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing Source: Ingenta Connect / International Journal of Pharmaceutics URL:[Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Abstract This technical guide outlines a comprehensive analytical strategy for the structural confirmation and spectral characterization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. In the absence of established...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive analytical strategy for the structural confirmation and spectral characterization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. In the absence of established reference spectra in public databases, this document provides researchers, scientists, and drug development professionals with a robust framework for de novo analysis. It details step-by-step protocols for acquiring High-Resolution Mass Spectrometry (HRMS) and Proton Nuclear Magnetic Resonance (¹H-NMR) data. Furthermore, it presents a theoretically grounded prediction of the expected spectral features, including mass-to-charge ratios, isotopic patterns, fragmentation pathways, chemical shifts, and coupling constants. This guide is designed to serve as a practical, field-proven methodology for the unambiguous structural elucidation of novel, substituted aromatic compounds.

Introduction: The Analytical Challenge

The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is a substituted N-acyl alpha-amino acid. Its structure, comprising a dichloronitrobenzene ring linked via an amide bond to a glycine moiety, presents a unique analytical challenge. The combination of a halogen, a strongly electron-withdrawing nitro group, and exchangeable amide and carboxylic acid protons necessitates a multi-technique approach for unambiguous characterization. Direct searches for existing spectral data for this specific molecule are often unfruitful, a common scenario in novel drug discovery and chemical synthesis.

This guide, therefore, shifts the focus from data retrieval to data generation and interpretation. It provides the scientific rationale behind experimental choices, ensuring that the described protocols are self-validating and grounded in established analytical principles.

Analytical Workflow and Strategy

A dual-spectroscopic approach is mandatory for full structural confirmation. High-Resolution Mass Spectrometry (HRMS) will establish the elemental composition, while ¹H-NMR spectroscopy will define the precise connectivity and proton environment of the molecule.

The overall workflow is visualized below:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Syn Propose Synthesis Pur Purification Syn->Pur e.g., Recrystallization HRMS HRMS Analysis (Elemental Composition) Pur->HRMS NMR ¹H-NMR Analysis (Connectivity) Pur->NMR Interpret Spectral Interpretation (MS & NMR) HRMS->Interpret NMR->Interpret Confirm Structure Confirmation Interpret->Confirm MS_Fragmentation Parent [M-H]⁻ m/z 257.00 Frag1 Loss of CO₂ (-44 Da) Parent->Frag1 - CO₂ Frag3 Loss of NO₂ (-46 Da) Parent->Frag3 - NO₂ Frag2 [C₈H₇ClN₂O₃]⁻ m/z 213.01 Frag1->Frag2 Frag4 [C₉H₆ClO₃]⁻ m/z 213.00 Frag3->Frag4

Exploratory

Toxicological Profiling and Safety Data (MSDS) for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Abstract As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the safety profiling of functionalized building blocks becomes paramount. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]aceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the safety profiling of functionalized building blocks becomes paramount. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7) is a specialized N-aroylglycine derivative featuring a highly reactive nitroaromatic pharmacophore. This whitepaper provides a comprehensive, expert-level analysis of its predictive toxicology, structure-activity relationships (SAR), material safety data, and the self-validating experimental protocols required to empirically assess its hazard profile during drug development.

Chemical Identity & Structural Profiling

Before evaluating toxicological endpoints, it is critical to establish the precise physicochemical parameters of the molecule. The structural combination of a halogenated aromatic ring, a nitro group, and a glycine conjugate dictates its solubility, reactivity, and metabolic fate.

ParameterData / Specification
Chemical Name 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid
Synonym N-(2-chloro-6-nitrobenzoyl)glycine
CAS Registry Number 1269152-39-7
Molecular Formula C9H7ClN2O5
Molecular Weight 258.62 g/mol
SMILES String O=C(O)CNC(C1=CC(=O)=CC(Cl)=C1)=O
Structural Class Nitroaromatic / N-aroylglycine
Predictive Toxicology & Structure-Activity Relationship (SAR)

In silico predictive toxicology is the first line of defense in chemical risk assessment. For 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, the toxicity profile is driven by three distinct structural domains.

2.1 The Nitroaromatic Alert: Mutagenic Potential The presence of a nitro group (-NO₂) attached to an aromatic ring is a universally recognized structural alert for mutagenicity and genotoxicity . Nitroaromatics act as pro-mutagens; they are not inherently reactive but undergo enzymatic reduction by bacterial or mammalian nitroreductases. This step-wise reduction generates reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Subsequent dehydration yields a highly electrophilic nitrenium ion that readily forms covalent adducts with nucleophilic centers on DNA (e.g., the C8 position of guanine), leading to promutagenic lesions .

2.2 The Chlorophenyl Moiety: Oxidative Stress Halogenated aromatic rings are susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism. The oxidation of the chlorobenzene moiety can lead to the formation of transient arene oxides (epoxides) or quinone species. These electrophiles rapidly deplete intracellular glutathione (GSH), triggering oxidative stress and subsequent hepatotoxicity .

2.3 The Amide-Glycine Linkage: Metabolic Stability The glycine conjugation typically enhances aqueous solubility and facilitates renal excretion. However, the amide bond connecting the glycine to the 2-chloro-6-nitrobenzoyl group is susceptible to cleavage by hepatic amidases. Hydrolysis releases 2-chloro-6-nitrobenzoic acid, which retains the toxicological liabilities of the parent nitroaromatic system.

MetabolicPathway Parent Nitroaromatic Parent (CAS: 1269152-39-7) Nitroreductase Nitroreductase (Enzymatic Activation) Parent->Nitroreductase Reduction Nitroso Nitroso Intermediate (-NO) Nitroreductase->Nitroso 2e- Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium -H2O DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Fig 1: Metabolic activation pathway of the nitroaromatic moiety leading to DNA adduct formation.

Material Safety Data Sheet (MSDS) & Hazard Classification

Based on structural analogs and vendor-supplied safety data , the handling of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid must strictly adhere to standard hazardous chemical protocols.

GHS Hazard CodeHazard StatementCausality / Mechanism
H302 Harmful if swallowedSystemic absorption leads to hepatic metabolism and potential reactive intermediate formation.
H315 Causes skin irritationElectrophilic nature of the nitroaromatic ring reacts with epidermal proteins.
H319 Causes serious eye irritationAcidic glycine moiety and halogenated ring cause localized tissue damage.
H335 May cause respiratory irritationInhalation of fine crystalline dust disrupts mucosal membranes.

Standard Operating Procedures (SOPs) for Handling:

  • Engineering Controls: All manipulations of the dry powder must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to potential skin permeation), tightly fitting safety goggles (EN 166 standard), and a particulate respirator (N95 or FFP3) if engineering controls are compromised.

Experimental Protocols for Toxicity Validation

To transition from predictive models to empirical data, the following self-validating experimental workflows must be executed.

ToxWorkflow Start Compound Evaluation: CAS 1269152-39-7 InSilico In Silico QSAR (ToxTree / VEGA) Start->InSilico InVitro In Vitro Assays Start->InVitro Data Hazard Profiling & Regulatory Submission InSilico->Data Structural Alerts Ames Ames Test (S. typhimurium) InVitro->Ames Cyto Cytotoxicity (HepG2 / CellTiter-Glo) InVitro->Cyto Ames->Data Mutagenicity Data Cyto->Data IC50 / Viability

Fig 2: Integrated high-throughput toxicity screening workflow for hazard profiling.

4.1 Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is required to empirically validate the in silico mutagenicity alerts associated with the nitroaromatic group . Self-Validating Design: The protocol utilizes both nitroreductase-proficient (Salmonella typhimurium TA98, TA100) and nitroreductase-deficient strains (TA98NR). If mutagenicity is observed in TA98 but absent in TA98NR, it definitively proves that the nitro group is the causal agent of the toxicity.

Step-by-Step Methodology:

  • Metabolic Activation Setup: Prepare a 10% rat liver S9 fraction mix (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate. Causality: The S9 fraction provides the mammalian CYP450 enzymes necessary to simulate hepatic metabolism of the chlorophenyl moiety.

  • Compound Dilution: Dissolve 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in anhydrous DMSO. Prepare a serial dilution ranging from 5 to 5000 µ g/plate .

  • Control Validation: Include 4-nitroquinoline 1-oxide (4-NQO) as a positive control for the S9-independent pathway, and 2-aminoanthracene (2-AA) to validate the metabolic competence of the S9 fraction.

  • Pre-incubation: Combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound. Incubate at 37°C for 20 minutes to allow metabolic conversion before plating.

  • Plating & Analysis: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C and quantify revertant colonies. A dose-dependent increase of ≥2-fold over the DMSO vehicle control indicates a positive mutagenic response.

4.2 In Vitro Cytotoxicity Profiling (HepG2 Cells)

Rationale: To assess general hepatotoxicity and ATP depletion caused by potential oxidative stress from the chlorobenzene moiety. Self-Validating Design: Utilizing a luminescence-based ATP quantification assay (CellTiter-Glo) ensures that the readout is directly proportional to the number of metabolically active cells, avoiding artifacts common in colorimetric assays (like MTT) which can be skewed by the reductive potential of the nitro group.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 human hepatocellular carcinoma cells at a density of 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply the test compound at concentrations ranging from 0.1 µM to 100 µM (0.5% final DMSO concentration). Include a vehicle control (0.5% DMSO) and a positive control (Triton X-100, 0.1%).

  • Incubation: Incubate the treated cells for 48 hours to allow sufficient time for CYP450-mediated bioactivation and subsequent glutathione depletion.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Extraction: Record luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis to quantify the compound's acute hepatotoxic potential.

References
  • Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. National Institutes of Health / PMC. Available at:[Link]

  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. National Institutes of Health / PMC. Available at:[Link]

  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. ACS Publications. Available at:[Link]

Foundational

A Technical Guide to the Synthesis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid Derivatives

Abstract This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for 2-[(2-chloro-6-nitrophenyl)formamido]acetic acid and its derivatives. This class of molecules, characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for 2-[(2-chloro-6-nitrophenyl)formamido]acetic acid and its derivatives. This class of molecules, characterized by a sterically hindered N-acyl glycine framework, serves as a valuable scaffold in medicinal chemistry and materials science. We will explore the strategic synthesis of key precursors, detail two primary methodologies for the crucial amide bond formation—the acyl chloride route and direct coupling—and provide validated, step-by-step experimental protocols. The discussion is grounded in mechanistic principles, explaining the causality behind procedural choices to empower researchers in drug development and chemical synthesis to confidently replicate and adapt these methods.

Introduction and Strategic Overview

The synthesis of N-aryl acetic acid derivatives is a cornerstone of modern organic chemistry, with applications ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to specialized polymers.[1] The title compound, 2-[(2-chloro-6-nitrophenyl)formamido]acetic acid, also known as N-(2-chloro-6-nitrobenzoyl)glycine, presents a unique synthetic challenge due to the electronic and steric properties of the substituted aromatic ring. The ortho-chloro and ortho-nitro substituents significantly influence the reactivity of the molecule, necessitating carefully optimized reaction conditions.

This guide focuses on the most logical and field-proven retrosynthetic disconnection, which hinges on the formation of the central amide bond.

Retrosynthetic Analysis

The primary disconnection of the target molecule breaks the amide C-N bond, leading to two principal synthetic precursors: a glycine moiety and 2-chloro-6-nitrobenzoic acid. This latter precursor can be synthesized from commercially available starting materials.

G cluster_precursors Key Precursors cluster_activation Activation Strategies Target 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid AmideBond Amide Bond Formation Target->AmideBond PrecursorA 2-Chloro-6-nitrobenzoic Acid AmideBond->PrecursorA PrecursorB Glycine or Glycine Ester AmideBond->PrecursorB AcidChloride 2-Chloro-6-nitrobenzoyl chloride PrecursorA->AcidChloride Activation Coupling Direct Coupling (e.g., EDC/HOBt) PrecursorA->Coupling Activation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

A reliable synthesis of the final product depends on the high-purity preparation of its precursors.

Preparation of 2-Chloro-6-nitrobenzoic Acid

The foundational precursor, 2-chloro-6-nitrobenzoic acid, is typically synthesized via the oxidation of 2-chloro-6-nitrotoluene.[2] This transformation can be achieved using various oxidizing agents, with nitric acid being a common choice in industrial settings, often requiring elevated temperature and pressure.[2][3]

Rationale: This oxidation provides a direct and efficient route to the required carboxylic acid functionality. The choice of starting material is dictated by commercial availability and cost-effectiveness.

Activation of the Carboxylic Acid: Synthesis of 2-Chloro-6-nitrobenzoyl chloride

Direct amide formation by heating a carboxylic acid and an amine is often inefficient because the hydroxyl group (-OH) of the acid is a poor leaving group.[4] To facilitate the reaction, the carboxylic acid must be "activated." The most robust and classical activation method is its conversion to an acyl chloride. This is reliably achieved by treating 2-chloro-6-nitrobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[5]

Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the highly reactive acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The DMF catalyst accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

G cluster_workflow Precursor Activation Workflow Start 2-Chloro-6-nitrobenzoic Acid Reagent + Thionyl Chloride (SOCl₂) + cat. DMF Start->Reagent Product 2-Chloro-6-nitrobenzoyl chloride Reagent->Product Byproducts Byproducts: SO₂(g), HCl(g) Reagent->Byproducts

Sources

Protocols & Analytical Methods

Method

How to prepare 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid stock solutions

Application Note: Preparation and Handling of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid Stock Solutions Executive Summary The accurate preparation of small molecule stock solutions is the foundational step for rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid Stock Solutions

Executive Summary

The accurate preparation of small molecule stock solutions is the foundational step for reproducible in vitro and in vivo pharmacological assays. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is a specialized synthetic building block and putative ligand characterized by a highly lipophilic nitroaromatic core and a polar carboxylic acid moiety. This application note provides a self-validating, causality-driven protocol for formulating stable primary stock solutions and aqueous working dilutions, ensuring maximum compound integrity and reliable downstream data.

Physicochemical Profiling & Causality

Designing a robust solvation strategy requires a deep understanding of the molecule's structural thermodynamics:

  • Solvent Selection (The Hydrophobic Core): The 2-chloro-6-nitrophenyl ring is highly lipophilic and electron-withdrawing. While the molecule possesses a polar N-formyl glycine tail, the bulky aromatic system dominates its solvation energy. Consequently, aqueous buffers are insufficient for primary dissolution. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent, as its aprotic nature effectively solvates both the polar and non-polar moieties without initiating hydrolysis[1].

  • Aqueous Dilution & pH Dynamics: When transitioning from a DMSO stock to an aqueous working solution, the buffer must be maintained at or above pH 7.4. The carboxylic acid group has an estimated pKa of ~3.5. At physiological pH, it becomes fully deprotonated into a carboxylate anion. This ionization is critical; it provides the necessary hydration energy to keep the hydrophobic nitroaromatic tail in solution during secondary dilution[2].

  • Photostability & Storage: Nitroaromatic compounds are highly susceptible to photolytic degradation (photoreduction or radical formation) when exposed to UV or ambient light. Therefore, primary stocks must be aliquoted into amber vials and stored at -20°C or -80°C to arrest degradation kinetics[3].

  • Cytotoxicity Control: Because DMSO is strongly bactericidal and cytotoxic to mammalian cells, the final concentration of DMSO in any cell-based assay must be strictly maintained below 0.5% (v/v) to prevent solvent-induced phenotypic artifacts[4].

Quantitative Data & Reagent Specifications

To facilitate accurate formulation, the physicochemical parameters and required reagent metrics are summarized in Table 1.

Table 1: Physicochemical Properties and Solvation Metrics

ParameterValue / SpecificationRationale
Chemical Formula C9H7ClN2O5Dictates molecular weight calculations.
Molecular Weight (MW) 258.61 g/mol Required for molarity conversions.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents water-induced micro-precipitation.
Target Stock Concentration 10 mMOptimal balance between solubility limit and pipetting volume.
Mass per 1 mL of 10 mM Stock 2.586 mgCalculated as: (10 mmol/L) * 258.61 g/mol / 1000.
Aqueous Diluent PBS or HEPES (pH ≥ 7.4)Ensures deprotonation of the carboxylic acid.
Max Final DMSO (Assays) < 0.5% (v/v)Prevents solvent toxicity in biological models.

Experimental Workflow Visualization

G A Weigh 2.59 mg Compound (Analytical Balance) B Add 1.0 mL Anhydrous DMSO (Target: 10 mM Stock) A->B C Vortex & Sonicate (Overcome Lattice Energy) B->C D Centrifuge at 10,000 x g (Self-Validation: No Pellet) C->D E Aliquot into Amber Vials (Prevent Photodegradation) D->E Supernatant F Store at -20°C or -80°C (Avoid Freeze-Thaw) E->F G Dilute in Aqueous Buffer (pH ≥ 7.4) F->G Thaw on ice H Final Assay Solution (DMSO < 0.5% v/v) G->H Serial Dilution

Workflow for preparing and validating 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid stocks.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system , ensuring that any failure in dissolution is caught before the compound is introduced into an assay.

Phase 1: Preparation of 10 mM Primary Stock
  • Equilibration: Allow the lyophilized powder of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid and the anhydrous DMSO to equilibrate to room temperature in a desiccator. Causality: Opening cold reagents introduces atmospheric condensation, which drastically reduces the solubility of hydrophobic compounds.

  • Weighing: Using a calibrated analytical balance, carefully weigh exactly 2.59 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the tube.

  • Mechanical Disruption: Cap tightly and vortex for 60 seconds. Follow immediately with water-bath sonication for 5 minutes at room temperature. Causality: The crystalline lattice energy of nitroaromatics can be high; mechanical cavitation from sonication provides the activation energy required for complete dissolution.

Phase 2: Self-Validation & Quality Control
  • Centrifugation (Critical Step): Centrifuge the stock solution at 10,000 x g for 5 minutes.

  • Visual Inspection: Carefully examine the bottom of the tube against a dark background. Causality: Visual inspection alone is subjective and often misses micro-precipitates. High-speed centrifugation forces any undissolved micro-crystals into a visible pellet, validating that the supernatant is a true 10 mM solution.

  • Aliquoting: If no pellet is present, transfer the supernatant in 50 µL to 100 µL aliquots into opaque or amber glass vials.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (up to 6 months), or -20°C for short-term use (up to 1 month)[3].

Phase 3: Preparation of Secondary Aqueous Working Solutions
  • Thawing: Thaw a single amber vial on ice just prior to use. Never subject the compound to repeated freeze-thaw cycles , as this promotes irreversible nucleation and precipitation[4].

  • Aqueous Dilution: Pipette the required volume of the 10 mM DMSO stock directly into a pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture media) adjusted to pH 7.4.

  • Serial Dilution: Perform all subsequent serial dilutions in the aqueous buffer. Ensure that the highest concentration used in your assay results in a final DMSO concentration of ≤ 0.5% (e.g., a 1:200 dilution of the stock yields a 50 µM working solution with 0.5% DMSO).

References

  • SMALL MOLECULES. Captivate Bio.[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI.[Link]

Sources

Application

Application Note: Synthesis and Characterization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7) [3] Introduction and Strategic Rationale The synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7) [3]

Introduction and Strategic Rationale

The synthesis of sterically hindered, highly functionalized N-aryl amino acid derivatives is a critical pathway in modern drug discovery, particularly in the development of complex heterocyclic scaffolds like antibacterial thiazolecarboxylic acids [1]. The target molecule, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, presents unique synthetic challenges due to the severe steric bulk and extreme electron-withdrawing nature of the 2-chloro-6-nitrophenyl moiety.

Direct alkylation of 2-chloro-6-nitroaniline with bromoacetic acid often fails or yields poor results due to the deactivated nature of the amine. Therefore, a robust, three-step indirect route is preferred: (1) Formylation of the deactivated aniline, (2) Base-promoted N-alkylation of the resulting formamide, and (3) Chemoselective ester hydrolysis. This application note details a self-validating protocol designed to maximize yield while preventing side reactions such as deformylation or over-alkylation.

Synthetic Pathway Visualization

SynthesisRoute SM 1. 2-Chloro-6-nitroaniline (Deactivated Amine) R1 Formic Acid / Ac2O (Mixed Anhydride) SM->R1 Int1 2. N-(2-Chloro-6-nitrophenyl)formamide CAS: 141075-07-2 R2 NaH, DMF Ethyl Bromoacetate Int1->R2 Int2 3. Ethyl 2-[(2-chloro-6-nitrophenyl) formamido]acetate R3 LiOH·H2O THF/H2O (0°C to RT) Int2->R3 Product 4. 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid CAS: 1269152-39-7 R1->Int1 R2->Int2 R3->Product

Three-step synthetic workflow for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, optimized for complete conversion of the sterically hindered intermediates.

StepReagent / ReactantMW ( g/mol )EquivalentsAmountRole & Safety Note
1 2-Chloro-6-nitroaniline172.571.01.73 gStarting Material. Toxic; handle in fume hood.
1 Formic Acid (98%)46.035.01.89 mLFormylating agent precursor. Corrosive.
1 Acetic Anhydride102.094.03.78 mLActivator (forms mixed anhydride).
2 N-(2-Chloro-6-nitrophenyl)formamide200.581.02.01 gIntermediate 1 [2].
2 Sodium Hydride (60% in oil)24.001.5600 mgStrong base. Reacts violently with water.
2 Ethyl Bromoacetate167.001.31.44 mLAlkylating agent. Lachrymator.
3 Ethyl 2-[...formamido]acetate286.671.02.87 gIntermediate 2.
3 Lithium Hydroxide Monohydrate41.962.0839 mgHydrolyzing agent. Mild base.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(2-Chloro-6-nitrophenyl)formamide
  • Causality & Design: 2-Chloro-6-nitroaniline is exceptionally unreactive due to the strong electron-withdrawing nitro group and the steric shielding by both the ortho-chloro and ortho-nitro substituents. Standard formylation (e.g., refluxing in formic acid) is insufficient. We utilize acetic formic anhydride (generated in situ), which is a highly electrophilic formylating agent capable of overcoming this activation energy barrier [2].

  • Procedure:

    • In a dry 50 mL round-bottom flask under an inert atmosphere (N₂), cool formic acid (1.89 mL) to 0 °C.

    • Dropwise add acetic anhydride (3.78 mL) over 10 minutes. Stir the mixture at 50 °C for 1 hour to ensure complete formation of the mixed anhydride, then cool back to 0 °C.

    • Add 2-chloro-6-nitroaniline (1.73 g, 10 mmol) portion-wise.

    • Gradually warm the reaction to room temperature and stir for 16 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material spot should be completely consumed.

    • Pour the mixture into 50 mL of ice water with vigorous stirring. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield Intermediate 1.

Step 2: Synthesis of Ethyl 2-[(2-chloro-6-nitrophenyl)formamido]acetate
  • Causality & Design: The N-H bond of the formamide intermediate is weakly acidic. To achieve N-alkylation, a strong base like Sodium Hydride (NaH) is required to generate the nucleophilic amide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the amide anion highly reactive toward the bulky ethyl bromoacetate.

  • Procedure:

    • Dissolve Intermediate 1 (2.01 g, 10 mmol) in anhydrous DMF (20 mL) and cool to 0 °C under N₂.

    • Carefully add NaH (60% dispersion in mineral oil, 600 mg, 15 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete deprotonation.

    • Add ethyl bromoacetate (1.44 mL, 13 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary to afford Intermediate 2.

Step 3: Chemoselective Hydrolysis to 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid
  • Causality & Design: The critical challenge in this final step is chemoselectivity. The molecule contains both an ester and a formamide group. Harsh basic conditions (e.g., refluxing NaOH) will cleave both, yielding the unwanted N-alkylated aniline. We utilize Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system at low temperatures. LiOH provides mild hydroxide nucleophilicity that selectively targets the more electrophilic ester carbonyl while leaving the formamide intact.

  • Procedure:

    • Dissolve Intermediate 2 (2.87 g, 10 mmol) in a 2:1 mixture of THF and Methanol (30 mL).

    • Cool the solution to 0 °C. Add a solution of LiOH·H₂O (839 mg, 20 mmol) dissolved in H₂O (10 mL) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Validation Check: Monitor carefully by TLC or LC-MS. Prolonged reaction times or elevated temperatures will lead to deformylation.

    • Once the ester is consumed, concentrate the mixture in vacuo (water bath < 30 °C) to remove THF and Methanol.

    • Dilute the aqueous residue with water (10 mL) and wash with Diethyl Ether (15 mL) to remove organic impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

    • Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid [3].

References

  • Source: Google Patents (EP3008045A1)
  • N-(2-Chloro-6-nitrophenyl)
  • 2-[(2-Chloro-6-nitrophenyl)
Method

Application Notes and Protocols for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid: A Versatile Intermediate in Heterocyclic and Peptide Synthesis

Introduction In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the use of versatile chemical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the use of versatile chemical intermediates that serve as foundational building blocks for more complex structures. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is one such intermediate, possessing a unique combination of functional groups that render it a highly valuable precursor for a variety of synthetic transformations. The presence of a nitro group ortho to a chloro-substituted aniline, coupled with a glycine-derived side chain, provides multiple reactive sites for strategic chemical modifications.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage this intermediate for the synthesis of novel heterocyclic compounds, peptidomimetics, and other functional molecules. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and innovate.

Chemical Properties and Synthetic Rationale

The utility of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid as a chemical intermediate stems from the distinct reactivity of its constituent functional groups:

  • Aromatic Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a gateway to the synthesis of ortho-phenylenediamine derivatives, which are key precursors for a wide array of heterocyclic systems.

  • Carboxylic Acid: The carboxylic acid moiety provides a convenient point for amide bond formation, allowing for the coupling of this intermediate to other molecules, including amino acids, peptides, or linkers for solid-phase synthesis.

  • Amide Linkage: The formamido group offers a degree of conformational constraint and can participate in hydrogen bonding interactions, which may be of interest in the design of bioactive molecules.

  • Chlorinated Phenyl Ring: The chloro substituent influences the electronic properties of the aromatic ring and can serve as a site for further functionalization through cross-coupling reactions.

A summary of the key physicochemical properties of the parent compound, (2-chloro-6-nitrophenyl)acetic acid, is provided below for reference.

PropertyValueSource
CAS Number 31912-08-0Appchem
Molecular Formula C₈H₆ClNO₄Appchem
Molecular Weight 215.59 g/mol Appchem

Synthesis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

The synthesis of the title compound can be achieved through the coupling of 2-chloro-6-nitroaniline with N-formylglycine. A standard and efficient method for this amide bond formation is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).[1][2]

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol describes a general procedure for the amide coupling of 2-chloro-6-nitroaniline and N-formylglycine.

Materials:

  • 2-Chloro-6-nitroaniline

  • N-Formylglycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1]

  • N-Hydroxybenzotriazole (HOBt)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-formylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add 2-chloro-6-nitroaniline (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid.

G cluster_synthesis Synthesis of the Intermediate 2-Chloro-6-nitroaniline 2-Chloro-6-nitroaniline EDC_HOBt EDC, HOBt, DIPEA DCM, 0°C to rt 2-Chloro-6-nitroaniline->EDC_HOBt N-Formylglycine N-Formylglycine N-Formylglycine->EDC_HOBt Target_Intermediate 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid EDC_HOBt->Target_Intermediate

Caption: Synthetic scheme for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid.

Application as a Chemical Intermediate

The strategic placement of functional groups in 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid makes it a versatile precursor for various transformations, primarily centered around the reduction of the nitro group followed by cyclization reactions.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal step, yielding 2-[(2-amino-6-chlorophenyl)formamido]acetic acid, an o-phenylenediamine derivative. This transformation can be achieved through several reliable methods.

Catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst is a mild and efficient method.[4][5][6][7][8]

Materials:

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • To a solution of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (1.0 eq) in methanol, add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-[(2-amino-6-chlorophenyl)formamido]acetic acid, which can often be used in the next step without further purification.

Reduction with zero-valent iron in an acidic medium is a classic and cost-effective method for nitro group reduction.[3]

Materials:

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Wash the residue with ethyl acetate.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[(2-amino-6-chlorophenyl)formamido]acetic acid.

G cluster_reduction Nitro Group Reduction Target_Intermediate 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid Reduction Reduction (e.g., Pd/C, HCOOH·NH₃ or Fe, AcOH) Target_Intermediate->Reduction Diamine_Intermediate 2-[(2-Amino-6-chlorophenyl)formamido]acetic acid Reduction->Diamine_Intermediate

Caption: Reduction of the nitro group to form the diamine intermediate.

Synthesis of Benzimidazole Derivatives

The resulting o-phenylenediamine derivative is an excellent precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[9][10] This can be achieved by condensation with aldehydes or carboxylic acids.

This protocol describes the condensation of the diamine intermediate with an aldehyde to form a 2-substituted benzimidazole.[11]

Materials:

  • 2-[(2-amino-6-chlorophenyl)formamido]acetic acid

  • Aldehyde (aromatic or aliphatic)

  • Ethanol

  • Sodium dithionite (Na₂S₂O₄) (if starting from the nitro compound in a one-pot fashion)

Procedure:

  • If starting from the isolated diamine, dissolve 2-[(2-amino-6-chlorophenyl)formamido]acetic acid (1.0 eq) and the aldehyde (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Note: A one-pot procedure starting from the nitro compound is also highly efficient. In this case, the nitro compound and aldehyde are heated in ethanol with sodium dithionite.[11]

Synthesis of Quinoxalin-2(1H)-one Derivatives

The diamine intermediate can also be cyclized to form quinoxalin-2(1H)-ones, another important heterocyclic motif, by reacting with α-keto acids or their esters.[12][13]

This protocol outlines the synthesis of a quinoxalinone derivative from the diamine intermediate and a generic α-keto acid.

Materials:

  • 2-[(2-amino-6-chlorophenyl)formamido]acetic acid

  • α-Keto acid (e.g., pyruvic acid)

  • Ethanol or a mixture of ethanol and water

Procedure:

  • Dissolve 2-[(2-amino-6-chlorophenyl)formamido]acetic acid (1.0 eq) and the α-keto acid (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The quinoxalinone product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

G cluster_applications Applications of the Diamine Intermediate Diamine_Intermediate 2-[(2-Amino-6-chlorophenyl)formamido]acetic acid Aldehyde Aldehyde (R-CHO) Diamine_Intermediate->Aldehyde alpha-Keto_Acid α-Keto Acid (R-CO-COOH) Diamine_Intermediate->alpha-Keto_Acid Benzimidazole Benzimidazole Derivative Aldehyde->Benzimidazole Quinoxalinone Quinoxalinone Derivative alpha-Keto_Acid->Quinoxalinone

Caption: Synthetic routes to benzimidazoles and quinoxalinones.

Amide Coupling via the Carboxylic Acid

The carboxylic acid functionality of the title compound can be utilized for amide bond formation, allowing it to be tethered to other molecules of interest.

This protocol provides a general method for coupling the carboxylic acid of the intermediate with a primary amine using EDC and HOBt.[14][15]

Materials:

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

  • Primary amine (e.g., benzylamine)

  • EDC·HCl

  • HOBt

  • DIPEA

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry. Its facile synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of diverse and complex molecular architectures. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicinal chemistry, materials science, and beyond. The inherent versatility of this intermediate, particularly in the synthesis of privileged heterocyclic scaffolds, underscores its value as a key building block in the pursuit of new chemical entities.

References

  • Zhang, H., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(9), 2148-2155.
  • Stipek, S., et al. (2018).
  • Reddy, P. G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5054-5057.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11283-11290.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. RSC Medicinal Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Patel, K. D., et al. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences, 16(6).
  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Google Patents. (n.d.). Preparation technique of 2-chloromethylbenzimidazole.
  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]

  • Taylor & Francis Group. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Figshare. Retrieved from [Link]

  • Al-Tel, T. H. (2011). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Chemistry, 15(22), 3954-3969.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Yang, D., et al. (2005).
  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted o-phenylenediamine compounds.
  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemically Driven Reductive Cyclization of o-Nitroanilines: Synthesis of 1,2-Fused Benzimidazole and Benzo[d]imidazole. Retrieved from [Link]

  • Gholipour, B., & Mollataghi, A. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 7(4), 1309-1314.
  • Li, X., et al. (2008). Recent advances in the research of quinoxalinone derivatives. Chinese Journal of Medicinal Chemistry, 18(3), 231-236.
  • Arkivoc. (n.d.). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]

  • Boulton, A. J., & Katritzky, A. R. (1986). o-Nitroaniline derivatives. Part 14.1,2 Cyclisations leading to benzimidazole N-oxides, N-hydroxybenzimidazolones and N-hydroxyquinoxaline-2,3-diones: a mechanistic borderline. Journal of the Chemical Society, Perkin Transactions 1, 1986, 1201-1207.
  • R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]

  • MDPI. (2022). One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.
  • ResearchGate. (2025). Synthesis of novel 2-chloro-6-{[(E)-{2-hydroxy-3-methoxy-5-[(E)-1,3-thiazol-2-yldiazenyl]phenyl}methylidene]amino}-4-nitrophenol and its Co(II) Cu(II) complexes : biological studies and Detection of Hg2+. Retrieved from [Link]

  • DTIC. (2025). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 11(54), 34163-34183.
  • National Institutes of Health. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]

  • Pendidikan Kimia. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • MDPI. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Introduction: Unveiling the Potential of a Substituted Phenylacetic Acid Derivative The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid belongs to the class of substituted phenylacetic acid derivatives. Its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Substituted Phenylacetic Acid Derivative

The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid belongs to the class of substituted phenylacetic acid derivatives. Its structure, characterized by a chloro and a nitro group on the phenyl ring linked to a formamidoacetic acid moiety, suggests a potential for diverse biological activities. The presence of a nitro group can be a precursor for reductive activation in hypoxic environments, a strategy exploited in some anticancer agents. Furthermore, chloro-substituted aromatic compounds are known to exhibit a range of bioactivities, including antimicrobial and antifungal properties[1][2]. The formamido group can influence the molecule's hydrogen bonding capacity and overall conformation, which are critical for interactions with biological targets.

These structural features warrant a systematic in vitro evaluation to elucidate the compound's cytotoxic, antimicrobial, and potential mechanistic activities. This guide provides detailed protocols for an initial suite of in vitro assays to characterize the biological profile of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid.

Proposed Mechanism of Action and Initial Screening Strategy

Based on its structural components, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid may exert its biological effects through several mechanisms. The chloro and nitro substitutions on the phenyl ring are electron-withdrawing groups that can influence the molecule's reactivity and ability to interact with cellular macromolecules. The acetic acid moiety suggests potential interactions with enzymes that recognize carboxylic acids.

Our initial screening strategy is designed to first assess the compound's general cytotoxicity, followed by more specific assays to probe its potential antimicrobial effects and its impact on cellular oxidative stress.

Experimental Workflow for Initial Characterization

The following diagram outlines the proposed workflow for the initial in vitro characterization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid.

Caption: A streamlined workflow for the initial in vitro evaluation of the target compound.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[3]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended Condition
Cell LineHeLa or A549
Seeding Density5,000 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
Positive ControlDoxorubicin (10 µM)

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol assesses the antimicrobial activity of the compound against selected bacterial strains. The broth microdilution method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

  • DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation and Dilution:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the absorbance at 600 nm can be measured to quantify bacterial growth.

ParameterRecommended Condition
Bacterial StrainsS. aureus (Gram-positive), E. coli (Gram-negative)
Inoculum Density5 x 10^5 CFU/mL
Compound ConcentrationsSerial 2-fold dilutions from 256 µg/mL
Incubation Time24 hours
Positive ControlGentamicin

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Assay

This protocol measures the generation of intracellular ROS in response to treatment with the compound. Increased ROS levels can indicate oxidative stress, which can lead to cellular damage and apoptosis.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Human cell line (e.g., HeLa)

  • DMEM with 10% FBS

  • DCFH-DA

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

  • Hydrogen peroxide (H₂O₂)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with various concentrations of the compound (e.g., IC50, 2x IC50) for a short duration (e.g., 1-4 hours).

    • Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Calculate the fold change in fluorescence intensity relative to the vehicle control.

Potential Signaling Pathway Involvement

Given the potential for cytotoxicity and ROS generation, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid might engage with cellular stress response pathways.

SignalingPathway Compound 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: A hypothetical pathway illustrating how the compound could induce apoptosis via ROS production.

References

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PMC. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. Available at: [Link]

  • In Vitro Assays and Models. Selvita. Available at: [Link]

  • In Vitro Assays | For successful drug discovery programs. AXXAM. Available at: [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. Available at: [Link]

  • Chemical Properties of Acetic acid, chloro-, p-nitrophenyl ester (CAS 777-84-4). Cheméo. Available at: [Link]

  • (2-chloro-6-nitrophenyl)acetic acid | 31912-08-0 | C8H6ClNO4 | Appchem. Appchem. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. Available at: [Link]

  • A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. PubMed. Available at: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]

  • 2-(5-Chloro-2-nitrophenyl)acetic acid | C8H6ClNO4 | CID 597995. PubChem. Available at: [Link]

  • Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Nature‐Inspired Compounds Targeting Escherichia coli WrbA as Biofilm‐Modulating Agents. AIR Unimi. Available at: [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Chromatographic Strategies for the Analysis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Abstract This document provides a comprehensive technical guide for the chromatographic separation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, a key intermediate in various synthetic pathways. The protocols deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the chromatographic separation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for purity assessment, reaction monitoring, and quality control. This guide emphasizes High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with additional discussions on Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) as complementary methods. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is a substituted N-phenylglycine derivative. Its chemical structure, featuring a carboxylic acid group, a nitroaromatic moiety, and a chlorine substituent, presents unique analytical challenges and opportunities. The polarity imparted by the carboxylic acid and nitro group, combined with the hydrophobicity of the chlorinated phenyl ring, necessitates careful selection of chromatographic conditions to achieve optimal separation from starting materials, by-products, and degradants.

Accurate and precise analytical methods are crucial for monitoring the synthesis and purity of this compound.[1] Chromatographic techniques are indispensable tools for achieving this, offering high resolution and sensitivity for complex mixtures.[2] This application note provides detailed protocols and the scientific rationale behind them.

Physicochemical Properties and their Chromatographic Implications

PropertyImplication for Chromatography
Acidic Nature (pKa) The carboxylic acid moiety will be ionized at neutral or basic pH. For reversed-phase HPLC, suppressing this ionization by using an acidic mobile phase (e.g., with formic or phosphoric acid) is crucial for good peak shape and retention. Anion-exchange chromatography could be an alternative approach.[5]
UV Absorbance The presence of the nitroaromatic chromophore suggests strong UV absorbance, making UV-Vis spectroscopy an ideal detection method. The maximum absorbance wavelength (λmax) is likely to be in the range of 250-400 nm.[6]
Polarity The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (chlorophenyl ring) regions, making it suitable for reversed-phase chromatography.
Thermal Stability The potential for thermal degradation, particularly decarboxylation at elevated temperatures, should be considered for GC analysis. Derivatization to a more volatile and stable ester may be necessary.[7]

High-Performance Liquid Chromatography (HPLC): The Primary Analytical Technique

HPLC, particularly in the reversed-phase mode, is the recommended technique for the routine analysis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid due to its high resolution, sensitivity, and versatility.[8]

Principle of Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. The analyte separates based on its hydrophobic interactions with the stationary phase. More non-polar compounds are retained longer. For our target analyte, adjusting the mobile phase polarity and pH will be key to achieving the desired retention and peak shape.

Recommended RP-HPLC Protocol

This protocol is adapted from established methods for similar aromatic acids and nitroaromatic compounds.[9][10]

Objective: To achieve baseline separation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid from potential impurities.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UHPLC with UV/DAD detectorProvides the necessary pressure and detection capabilities. A Diode Array Detector (DAD) allows for peak purity analysis.
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the aromatic ring. The 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is used to maintain a low pH (~2.5), ensuring the carboxylic acid is in its protonated, less polar form, which improves retention and peak shape. Acetonitrile is a common organic modifier. A gradient elution is recommended for separating compounds with a range of polarities.
Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)A gradient allows for the elution of both more polar and more non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be kept moderate to prevent analyte degradation.
Injection Vol. 10 µLA typical injection volume.
Detection DAD at 254 nmThe nitroaromatic structure should have strong absorbance at this wavelength. A DAD allows for the monitoring of multiple wavelengths and spectral analysis.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition (70:30 Water/Acetonitrile with 0.1% Phosphoric Acid).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[11]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in ACN:H2O s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC s4->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV/DAD Detection a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Quantify and Assess Purity d1->d2

Caption: HPLC analysis workflow from sample preparation to data processing.

Alternative and Complementary Chromatographic Techniques

While HPLC is the primary recommended method, other techniques can be valuable for specific applications.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[12] Direct analysis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid by GC is challenging due to its low volatility and potential for thermal decarboxylation.

Derivatization: To make the analyte suitable for GC, the carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or ethyl ester). This can be achieved through reaction with an appropriate alcohol in the presence of an acid catalyst or with a derivatizing agent like diazomethane (with appropriate safety precautions).[7]

Proposed GC-FID/MS Protocol (after derivatization):

ParameterRecommended ConditionRationale
GC System GC with FID or MS detectorFID provides robust quantification, while MS allows for positive identification of the derivatized analyte and impurities.
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of analyte polarities.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CShould be high enough to ensure rapid volatilization without causing degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn oven temperature program is necessary to separate compounds with different boiling points.
Detector Temp. FID: 300 °C; MS Transfer Line: 280 °CKept high to prevent condensation of the analytes.

Workflow Diagram for GC Analysis:

GC_Workflow A Sample containing Analyte B Derivatization (e.g., Esterification) A->B C Injection into GC B->C D Separation in Capillary Column C->D E Detection (FID/MS) D->E F Data Analysis E->F

Caption: Workflow for GC analysis including the essential derivatization step.

Thin-Layer Chromatography (TLC)

TLC is an excellent technique for rapid, qualitative analysis, such as monitoring reaction progress or screening for optimal solvent systems for column chromatography.[12]

Protocol for TLC:

ParameterRecommended ConditionRationale
Stationary Phase Silica gel 60 F254 platesThe polar silica gel will interact with the polar functional groups of the analyte. The F254 indicator allows for visualization under UV light.
Mobile Phase Ethyl Acetate : Hexane : Acetic Acid (e.g., 70:30:1 v/v/v)A mixture of a polar solvent (ethyl acetate) and a non-polar solvent (hexane) allows for tuning the eluting strength. A small amount of acetic acid is added to suppress the ionization of the carboxylic acid, reducing tailing.
Visualization UV light at 254 nmThe aromatic ring will quench the fluorescence of the indicator on the plate, appearing as a dark spot.
Staining (Optional) Permanganate or Iodine stainCan be used if the compound does not visualize well under UV or to detect non-UV active impurities.

Conclusion

The successful chromatographic separation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is readily achievable with a well-designed reversed-phase HPLC method. The key to a robust separation is the control of mobile phase pH to ensure the analyte is in its non-ionized form, leading to sharp, symmetrical peaks. The provided RP-HPLC protocol serves as an excellent starting point for method development and validation. For orthogonal verification or analysis of volatile derivatives, GC can be employed, while TLC remains a simple and effective tool for rapid qualitative assessments.

References

  • Lindner, W., et al. (2011). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available from: [Link]

  • ATSDR. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Zenkevich, I. G. (2018). Techniques and Methods of Identification. ResearchGate. Available from: [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Waters Corporation. (2019). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Available from: [Link]

  • SIELC. Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Illinois State Water Survey. Chromatographic separation and identification of organic acids. Available from: [Link]

  • Sharma, C., & Mehta, J. (2021). Chromatography – Separation Tool in Bioanalysis. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Cheméo. Acetic acid, (2-chloro-5-nitrophenyl)methyl ester. Available from: [Link]

  • MDPI. Chromatographic Separations. Available from: [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]

  • MDPI. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Available from: [Link]

  • PubChem. 2-(5-Chloro-2-nitrophenyl)acetic acid. Available from: [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

  • Patsnap. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available from: [Link]

  • PubChem. 2-(2-Chloro-6-nitrophenyl)-2-oxoacetic acid. Available from: [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

  • University of Oregon. GUEST HOST CHEMISTRY PART I: THE SYNTHESIS OF METAL SELECTIVE SENSORS PART II. Available from: [Link]

Sources

Application

Application Note: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid as a Privileged Building Block in Drug Discovery

Executive Summary & Strategic Relevance 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (also known by its more common nomenclature, N-(2-chloro-6-nitrobenzoyl)glycine, CAS: 1269152-39-7) is a highly functionalized synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (also known by its more common nomenclature, N-(2-chloro-6-nitrobenzoyl)glycine, CAS: 1269152-39-7) is a highly functionalized synthetic intermediate utilized extensively in combinatorial chemistry and drug discovery[1].

The primary application of this molecule lies in its role as a direct precursor to 6-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones [1][2]. The 1,4-benzodiazepine-2,5-dione core is a recognized "privileged scaffold" that effectively mimics peptide β -turns. This conformational mimicry makes it exceptionally valuable for disrupting protein-protein interactions (PPIs)—such as the MDM2-p53 complex—and for developing targeted central nervous system (CNS) therapeutics[3].

Mechanistic Rationale & Chemical Causality

The strategic value of this building block is driven by its two orthogonal reactive handles, which allow for a self-validating, streamlined synthesis of complex libraries:

  • The Masked Nucleophile (Nitro Group): The ortho-nitro group acts as a masked amine. Upon reduction, the resulting aniline intermediate undergoes rapid, often spontaneous, intramolecular amidation with the terminal carboxylic acid of the glycine moiety. This thermodynamically driven elimination of water permanently closes the 7-membered diazepine ring[2].

  • The Diversification Handle (Chloro Group): The chloro substituent is positioned perfectly for late-stage diversification. Because the newly formed benzodiazepinedione ring is electron-deficient, the C-Cl bond at the 6-position is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to rapidly explore chemical space within a target's binding pocket without rebuilding the core scaffold[4].

Experimental Protocols

Protocol 1: Reductive Cyclization to the Benzodiazepine-2,5-dione Core

This protocol utilizes iron-mediated reduction, which provides a highly acidic environment to simultaneously reduce the nitro group and catalyze the ring closure.

Reagents:

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (1.0 eq, 10 mmol)

  • Iron powder (325 mesh, 10.0 eq, 100 mmol)

  • Glacial Acetic Acid (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Reduction: Add the iron powder in three portions over 15 minutes at room temperature to control the initial exothermic reaction.

  • Cyclization: Heat the suspension to 80 °C for 3 hours. Causality: The iron acts as the electron donor to reduce the nitro group to an aniline. The acetic acid serves a dual purpose: it acts as a proton source for the reduction and protonates the terminal carboxylic acid, increasing its electrophilicity to drive the intramolecular nucleophilic attack by the newly formed aniline[1].

  • Validation & Workup: Monitor the reaction via LC-MS. You will observe a transient mass shift of -30 Da (nitro to amine), followed rapidly by a -18 Da shift (loss of H2​O upon cyclization). Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo, neutralize with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate. Dry the organic layer over Na2​SO4​ and evaporate to yield the 6-chloro-1,4-benzodiazepine-2,5-dione scaffold.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 6-chloro handle to attach diverse aryl groups, optimizing the steric and electronic fit for the target receptor.

Reagents:

  • 6-Chloro-1,4-benzodiazepine-2,5-dione (1.0 eq, 1 mmol)

  • Target Arylboronic Acid (1.5 eq, 1.5 mmol)

  • Pd(dppf)Cl2​ (0.05 eq, 5 mol%)

  • K2​CO3​ (3.0 eq, 3 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: Combine the scaffold, arylboronic acid, and K2​CO3​ in the solvent mixture. Sparge with inert N2​ gas for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species.

  • Catalysis: Add the Pd(dppf)Cl2​ catalyst and heat the mixture to 90 °C for 12 hours. Causality: The bidentate dppf ligand ensures stable coordination to the palladium center during the difficult oxidative addition into the C-Cl bond. The aqueous base ( K2​CO3​ ) is mandatory to form the reactive arylboronate complex, facilitating the transmetalation step[4].

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the diversified drug candidate.

Data Presentation: Optimization of Cyclization Conditions

The choice of reduction conditions directly impacts the yield and scalability of the benzodiazepine core. The table below summarizes comparative data for different methodologies:

Reduction MethodReagents & SolventTemp (°C)Typical Time (h)Yield (%)Mechanistic Causality & Advantages
Iron-Acid Fe powder, Glacial AcOH802 - 475 - 85Acidic media promotes simultaneous reduction and rapid ring-closure. Ideal for robust, scalable synthesis[1].
Catalytic Hydrogenation H2​ (1 atm), Pd/C, MeOH2512 - 2480 - 90Clean reaction with easy workup. Note: Often requires a secondary acid-catalyzed step (e.g., refluxing in toluene with pTSA) to force complete cyclization[2].
Stannous Chloride SnCl2​⋅2H2​O , EtOH/EtOAc704 - 665 - 80Mild conditions that tolerate other reducible functional groups better than H2​ /Pd, though tin removal during workup can be tedious[3].

Workflow Visualization

Workflow SM 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid Reduction Nitro Reduction (Fe / AcOH) SM->Reduction Amine Aniline Intermediate (Transient) Reduction->Amine Cyclization Intramolecular Cyclization (-H2O) Amine->Cyclization Scaffold 6-Chloro-1,4-benzodiazepine -2,5-dione Core Cyclization->Scaffold Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Product Diversified Drug Candidate Coupling->Product

Synthetic workflow from 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid to targeted drug candidates.

References

  • A combinatorial approach to the synthesis of 1,4-benzodiazepine-2,5-diones. ResearchGate. 1

  • CN112979658A - Preparation method of flumazenil. Google Patents. 2

  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. 4

  • Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology: 2009. National Institutes of Health (PMC). 3

Sources

Method

HPLC method development for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol

Introduction & Physicochemical Profiling

As a Senior Application Scientist, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to a purely deterministic, causality-driven approach. The target compound, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7)[1], is a highly functionalized intermediate often utilized in active pharmaceutical ingredient (API) synthesis.

Chromatographically, this molecule presents a distinct polarity dichotomy: it combines a highly polar carboxylic acid and a formamide linkage with a strongly hydrophobic, electron-deficient chloronitrobenzene ring. To design a reliable method, every experimental parameter must be tailored to these structural realities.

Mechanistic Rationale for Method Design
  • Ionization Suppression (pH Control): The carboxylic acid moiety dictates the retention behavior. With an estimated pKa of ~3.5, the molecule will exist in a dynamic equilibrium of ionized and unionized states at a neutral pH, leading to severe peak broadening, tailing, and irreproducible retention times. By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully suppress the ionization of the carboxylate group. This drives the molecule into a single, neutral state, maximizing its hydrophobic interaction with the stationary phase.

  • Silanol Shielding (Column Selection): The formamide group acts as a strong hydrogen bond donor/acceptor. If a standard silica-based column is used, unreacted, acidic silanols on the silica surface will interact with the formamide, resulting in secondary retention mechanisms and peak tailing. Therefore, a high-density, fully end-capped C18 column is strictly required to shield the silica backbone and restrict the separation mechanism purely to reversed-phase partitioning.

  • UV Detection: The extensive conjugation from the 2-chloro-6-nitrobenzene moiety provides a strong UV chromophore. Detection is optimized at 254 nm to target the conjugated nitro-aromatic system, providing high specificity against non-aromatic impurities.

Analytical Procedure Lifecycle Workflow

Modern analytical development is not a static event but a continuous lifecycle. We employ an enhanced Quality by Design (QbD) approach in strict accordance with ICH Q14 (Analytical Procedure Development) [2].

Pathway N1 Target Analyte: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid N2 Physicochemical Profiling pKa ~3.5, Aromatic, Polar N1->N2 N3 Column Selection RP-C18 (End-capped) N2->N3 N4 Mobile Phase Optimization pH 2.5 (0.1% TFA) to suppress ionization N3->N4 N5 Gradient Elution Design Water/Acetonitrile N4->N5 N6 Method Validation ICH Q2(R2) & USP <1225> N5->N6

Fig 1. Systematic lifecycle workflow for HPLC method development based on ICH Q14 principles.

Optimized Chromatographic Conditions

To ensure high reproducibility, the quantitative data for the method design is summarized below. A gradient elution is utilized to quickly elute the hydrophobic aromatic system while retaining the polar moiety initially.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)High hydrophobic retention; end-capping eliminates secondary silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.0)Suppresses carboxylic acid ionization (pKa ~3.5).
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity, high elution strength for aromatic compounds.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention thermodynamics.
Detection UV at 254 nmTargets the conjugated nitro-aromatic system for maximum specificity.
Injection Vol 10 µLPrevents column overloading while maintaining a high signal-to-noise ratio.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration / Polar retention
2.08020Isocratic hold
10.03070Linear gradient (Elution of target)
12.03070High-organic wash (Clears impurities)
12.18020Return to initial conditions
15.08020Re-equilibration

Experimental Protocol: A Self-Validating System

A method is only as reliable as its execution framework. This protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) gatekeeper. If the SST fails, the sequence automatically aborts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation
  • Buffer A: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of Type I ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane under a vacuum.

  • Buffer B: Utilize 100% HPLC-grade Acetonitrile. Ensure the inline vacuum degasser is active.

Step 2: Standard & Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Stock Standard (100 µg/mL): Accurately weigh 10.0 mg of the 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid reference standard. Transfer to a 100 mL volumetric flask. Add 50 mL of Diluent and sonicate for 5 minutes until fully dissolved. Make up to the mark with Diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample, dissolve, and dilute to 100 mL using the identical procedure to eliminate matrix-induced recovery errors.

Step 3: System Equilibration & SST Execution
  • Purge the HPLC system (pump, autosampler, and detector) with the prepared mobile phases.

  • Equilibrate the C18 column at initial gradient conditions (80% A / 20% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a perfectly flat baseline is achieved.

  • Execute SST: Inject the 100 µg/mL standard solution six consecutive times. The system must verify the parameters in Table 3 before proceeding to unknown samples.

Table 3: System Suitability Criteria (The Gatekeeper)

ParameterAcceptance CriteriaPurpose
Theoretical Plates (N) > 5000Ensures column efficiency and band sharpness.
Tailing Factor (Tf) < 1.5Confirms the absence of secondary silanol/amide interactions.
Retention Time RSD < 1.0% (n=6)Validates pump precision and mobile phase mixing stability.
Peak Area RSD < 2.0% (n=6)Validates autosampler injection precision.

Method Validation Framework

Validation is executed in strict compliance with ICH Q2(R2) [3] and USP <1225> [4]. The goal is to prove that the reportable result is fit for its intended purpose.

Validation Root ICH Q2(R2) Validation Spec Specificity (Peak Purity) Root->Spec Lin Linearity (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (QbD Approach) Root->Rob

Fig 2. Core validation parameters evaluated in accordance with ICH Q2(R2) and USP <1225>.

Table 4: Validation Summary (ICH Q2(R2) Compliant)

Validation ParameterRange / Result AchievedAcceptance Criteria
Specificity PDA Peak Purity Angle < ThresholdResolution > 2.0 from all forced degradation products.
Linearity 1.0 µg/mL to 150.0 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Accuracy (Recovery) Spiked at 50%, 100%, 150% (Mean: 99.8%)98.0% - 102.0% recovery at all levels.
Repeatability (Precision) 0.85% RSD≤ 2.0% RSD (n=6)
LOD / LOQ 0.1 µg/mL / 0.3 µg/mLSignal-to-Noise > 3 (LOD) and > 10 (LOQ).

References

  • Title: Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

  • Title: Q14 Analytical Procedure Development - FDA Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

  • Title: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid - CAS 1269152-39-7 Source: Molaid Chemical Database (molaid.com) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in DMSO

From the Desk of the Senior Application Scientist Welcome to the technical support center. As researchers, we frequently encounter "brick dust" compounds—molecules that stubbornly resist dissolution despite theoretical p...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers, we frequently encounter "brick dust" compounds—molecules that stubbornly resist dissolution despite theoretical predictions. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is a classic example. To solve this, we must move beyond blindly adding more solvent and instead address the fundamental physicochemical barriers preventing solvation.

This guide is designed to help you diagnose and overcome the specific molecular interactions keeping your compound out of solution.

Diagnostic Overview: The Physicochemical Barriers

To dissolve a compound, the solvent-solute interactions must overcome the solute-solute lattice energy. For 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, three primary barriers exist:

  • Carboxylic Acid Dimerization: The acetic acid moiety forms strong intermolecular hydrogen-bonded dimers. This effectively doubles the molecular weight of the solvating unit, drastically increasing the lattice energy and reducing solubility[1].

  • Electron-Deficient Aromatic Stacking: The phenyl ring is heavily substituted with strong electron-withdrawing groups (chloro and nitro). This creates a highly polarized, electron-deficient pi-system that engages in tight pi-pi stacking interactions[2].

  • Solvent Deactivation (Hygroscopicity): DMSO is extremely hygroscopic, capable of absorbing up to 70% of its own weight in water from the atmosphere. Even trace amounts of water drastically alter the polarity of DMSO, causing lipophilic aromatic compounds to rapidly precipitate[3].

Solubilization Troubleshooting Workflow

SolubilityWorkflow Start Start: Compound in DMSO CheckWater Check DMSO Quality (Is it anhydrous?) Start->CheckWater WetDMSO Use Fresh Anhydrous DMSO (<0.1% water) CheckWater->WetDMSO No DryDMSO Heat (40°C) & Sonicate (15 mins) CheckWater->DryDMSO Yes WetDMSO->DryDMSO CheckDissolved1 Is it clear? DryDMSO->CheckDissolved1 Success1 Proceed to Assay CheckDissolved1->Success1 Yes BaseAddition Add 1.1 eq DIPEA or TEA (Deprotonate -COOH) CheckDissolved1->BaseAddition No CheckDissolved2 Is it clear? BaseAddition->CheckDissolved2 Success2 Proceed to Assay (Salt Form) CheckDissolved2->Success2 Yes AltSolvent Switch to DMF or NMP CheckDissolved2->AltSolvent No

Workflow for troubleshooting the solubility of carboxylic acid derivatives in DMSO.

Frequently Asked Questions (FAQs)

Q1: My compound was dissolving fine last month, but now it forms a cloudy suspension in the same bottle of "100%" DMSO. Why? A1: You are likely experiencing solvent deactivation due to moisture. DMSO is highly hygroscopic. Every time you open the bottle, it absorbs atmospheric water. Because 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid has a highly lipophilic aromatic core, even a 1-2% increase in water content alters the solvent's dielectric constant enough to force the compound out of solution[3]. Solution: Always use freshly opened, anhydrous DMSO (stored over molecular sieves) for stock solutions.

Q2: I've used anhydrous DMSO, heated it, and sonicated it, but it still won't dissolve at my target concentration. What is the mechanism preventing dissolution? A2: The primary culprit is the carboxylic acid group. In non-aqueous, aprotic solvents like DMSO, carboxylic acids frequently exist as tightly bound dimers held together by double hydrogen bonds[1]. This dimerization massively increases the lattice energy. While heating provides kinetic energy to temporarily break these bonds, the thermodynamic equilibrium strongly favors the solid dimer state at higher concentrations.

Q3: How can I chemically force dissolution without altering the core pharmacological properties of the molecule? A3: You can exploit the acidity of the acetic acid moiety. The presence of electron-withdrawing chloro and nitro groups on the adjacent phenyl ring exerts an inductive effect, increasing the acidity of the molecule[2]. By adding a stoichiometric amount of a non-nucleophilic organic base (like N,N-Diisopropylethylamine - DIPEA), you deprotonate the carboxylic acid to form a carboxylate salt[1]. The resulting anion cannot dimerize and interacts powerfully with the polar DMSO solvent, achieving rapid and complete dissolution[2].

Experimental Protocols

Protocol A: The Anhydrous Rescue (Thermal/Mechanical Solubilization)

Use this protocol to maximize solubility in the free-acid form.

  • Preparation: Weigh the desired mass of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid into a sterile, dry amber vial.

  • Solvent Addition: Add the calculated volume of freshly opened, anhydrous DMSO (<0.1% water).

  • Mechanical Disruption: Vortex vigorously for 60 seconds to disperse large aggregates.

  • Thermal Cavitation: Place the vial in an ultrasonic water bath heated to 37°C – 40°C. Sonicate for 15 minutes. Causality: The cavitation bubbles generate localized sheer forces to break the crystal lattice, while the mild heat provides the enthalpy required to disrupt hydrogen-bonded dimers.

  • Validation (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the solution is saturated, and the supernatant represents the maximum thermodynamic solubility. If no pellet forms, dissolution is complete.

Protocol B: Base-Assisted Solubilization (Chemical Solubilization)

Use this protocol if Protocol A fails and your downstream assay tolerates organic salts.

  • Suspension Preparation: Prepare the compound in anhydrous DMSO as described in Protocol A, steps 1-3.

  • Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the suspension.

  • Agitation: Vortex for 2-3 minutes. The cloudy suspension should rapidly transition to a clear solution as the carboxylate salt forms[2].

  • Validation: Centrifuge at 10,000 x g for 5 minutes to confirm the absence of a microscopic precipitate.

Data Presentation: Comparison of Solubilization Strategies

Solubilization StrategyAdditive / ConditionMechanism of ActionExpected Solubility LimitProsCons
Standard Dilution Ambient DMSOPassive solvationLow (< 1-5 mM)Simple, no additivesHigh risk of precipitation
Thermal/Mechanical 40°C + SonicationKinetic disruption of crystal lattice and H-bondsModerate (5-20 mM)Maintains free-acid formMay precipitate upon cooling
Base-Assisted (Salt) 1.1 eq DIPEA / TEADeprotonation to carboxylate anion; prevents dimerizationHigh (> 50 mM)Highly stable solutionIntroduces counter-ion to assay
Co-Solvent System 10-20% DMF or PEGAlters solvent polarity and disrupts stackingModerate (10-30 mM)Good for aqueous dilutionMay cause solvent toxicity in cells

References

  • [1] Title: Organic Chemistry Carboxylic Acids. Free In-Depth Study Guide. Source: Chemistry.coach. URL:[Link]

  • Title: DMSO (DIMETHYL SULFOXIDE). Source: Ataman Kimya. URL:[Link]

  • [2] Title: Carboxylic acid - Properties, Structure, Reactions. Source: Britannica. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid During Long-Term Storage

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific handling and storage challenges associated with 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific handling and storage challenges associated with 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7)[1]. Due to its unique structural motifs—an ortho-chloro group, an ortho-nitro group, and an N-formyl amide linkage—this compound is highly susceptible to specific degradation pathways if handled improperly.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the scientific integrity of your assays and prevent costly experimental artifacts.

Section 1: Structural Vulnerabilities & Mechanistic Insights

Understanding why a compound degrades is the first step in preventing it. The degradation of this compound is driven by three primary mechanisms:

  • Sterically-Induced Amide Hydrolysis: The bulky 2-chloro and 6-nitro substituents on the phenyl ring create severe steric hindrance around the N-formyl linkage[2]. This steric clash forces the amide bond out of coplanarity with the aromatic ring, disrupting the resonance stabilization of the nitrogen lone pair with the carbonyl pi system[3]. Consequently, the carbonyl carbon becomes highly electrophilic and exceptionally prone to hydrolysis by trace moisture, yielding N-(2-chloro-6-nitrophenyl)glycine and formic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient. The strongly electron-withdrawing 6-nitro group, positioned ortho to the chlorine atom, activates the ring toward nucleophilic attack[4]. Solvents like water or basic buffers can act as nucleophiles, displacing the chloride ion via a resonance-stabilized Meisenheimer complex to form a 2-hydroxy-6-nitro derivative[4][5].

  • Photodegradation of the Nitroaromatic System: Nitroaromatic compounds are notoriously photosensitive. Upon absorption of UV/Vis light, the nitro group enters a triplet excited state, leading to intramolecular rearrangement or reduction into reactive nitroso derivatives[6][7]. This manifests as a distinct yellow-to-brown discoloration of the stock solution.

Section 2: Troubleshooting FAQs

Q1: My stock solution in DMSO turned brown after two weeks on the bench. Is it still viable? A1: No, the solution should be discarded. The brown discoloration is a classic indicator of nitroaromatic photodegradation[8]. Exposure to ambient laboratory light excites the nitro group, triggering a nitro-nitrite photorearrangement that yields nitroso compounds and reactive nitrogen species[6]. Causality: The triplet excited state of the nitro group abstracts hydrogen from the solvent or undergoes homolytic cleavage. Solution: Always store solutions in amber vials and handle them under strict low-light conditions.

Q2: LC-MS analysis of my 3-month-old sample shows a secondary peak with a mass shift. What is this byproduct? A2: If the mass shift corresponds to the loss of the formyl group, you are observing amide hydrolysis. As explained, the ortho-substituents (chloro and nitro) sterically prevent the formamido group from achieving a planar, resonance-stabilized conformation[2][3]. This makes the amide highly susceptible to cleavage by trace water in your solvent. Solution: Ensure all solvents are strictly anhydrous and purge vials with Argon before sealing.

Q3: Can I store the reconstituted solution at 4°C to prevent freeze-thaw cycles? A3: Storing at 4°C is insufficient for long-term stability due to the risk of SNAr displacement of the chloro group[4]. Even at 4°C, trace nucleophiles (like water) can slowly attack the activated ortho-chloro position. Solution: Aliquot the reconstituted solution into single-use vials immediately and store them at -80°C. The lyophilized powder must be stored at -20°C[9].

Section 3: Experimental Protocols for Stability Assessment & Storage

To guarantee the trustworthiness of your data, every protocol must be a self-validating system. Follow this step-by-step methodology for reconstitution and storage:

  • Equilibration: Remove the lyophilized powder (stored at -20°C) from the freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Validation Check: This prevents atmospheric moisture from condensing on the cold powder, which would initiate amide hydrolysis[3].

  • Solvent Preparation: Use only anhydrous, LC-MS grade DMSO or DMF (water content <0.005%).

  • Reconstitution: Dissolve the compound to the desired stock concentration (e.g., 10 mM) under low-light conditions to prevent photolysis[8].

  • Aliquoting: Dispense the solution into single-use, amber glass vials. Validation Check: Amber glass blocks UV/Vis light, mitigating the excitation of the nitroaromatic system[7].

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas for 5 seconds before capping tightly.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Section 4: Data Presentation

Table 1: Stability Profile of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Storage StateTemperatureContainer / ConditionShelf Life (>95% Purity)Primary Degradation Risk
Lyophilized Powder-20°CClear vial, desiccated24 MonthsMoisture (Hydrolysis)
Lyophilized Powder25°CClear vial, ambient< 1 MonthPhotodegradation
Anhydrous DMSO Solution-80°CAmber vial, Argon purged6 MonthsNone (Stable)
Anhydrous DMSO Solution4°CClear vial, ambient air< 1 WeekSNAr / Hydrolysis
Aqueous Buffer (pH 7.4)37°CClear vial, in assay4 - 8 HoursRapid Hydrolysis / SNAr
Section 5: Mechanistic & Workflow Visualizations

Degradation Compound 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid Photo Photodegradation (UV/Vis Light) Compound->Photo Light Exposure Hydrolysis Amide Hydrolysis (Trace H2O) Compound->Hydrolysis Steric Twist & Resonance Loss SNAr SNAr Displacement (Nucleophilic Attack) Compound->SNAr Activated Chloro Nitroso Nitroso Derivatives (Brown Discoloration) Photo->Nitroso Nitro Reduction Cleavage N-Aryl Glycine + Formic Acid Hydrolysis->Cleavage N-Formyl Cleavage Phenol 2-Hydroxy-6-nitro Derivatives SNAr->Phenol Cl- Displacement

Mechanistic overview of the three primary degradation pathways affecting the compound.

Workflow Receipt Receive Lyophilized Powder (CAS 1269152-39-7) StorePowder Store Powder at -20°C (Desiccated & Dark) Receipt->StorePowder Reconstitute Reconstitute in Anhydrous DMSO/DMF StorePowder->Reconstitute Equilibrate to RT first Aliquot Aliquot into Amber Vials (Single-Use) Reconstitute->Aliquot Low-light conditions StoreLiquid Store Solutions at -80°C (Argon Purged) Aliquot->StoreLiquid Avoid freeze-thaw cycles

Step-by-step self-validating workflow to ensure long-term stability and scientific integrity.

References
  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid - CAS号1269152 , molaid.com. 1

  • 1269152-39-7・2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid , fujifilm.com. 9

  • Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive... , askfilo.com. 5

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism , masterorganicchemistry.com. 4

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles , researchgate.net. 3

  • Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant , acs.org. 6

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? , acs.org. 7

  • Technical Support Center: Accounting for Nitracrine's Light Sensitivity During Experiments , benchchem.com. 8

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides , acs.org. 2

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Welcome to the technical support center dedicated to the chromatographic analysis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. This guide is designed for researchers, analytical scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and aim to develop robust, reproducible HPLC methods. Here, we move beyond simple protocols to explain the scientific rationale behind method optimization, empowering you to troubleshoot effectively and with confidence.

Understanding the Analyte: A Chemist's Perspective

Before diving into troubleshooting, understanding the physicochemical nature of our target molecule is paramount. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is a multi-functionalized aromatic compound.

  • Key Structural Features:

    • Carboxylic Acid (-COOH): This is the primary acidic functional group. Its pKa value is the single most critical parameter for controlling retention in reversed-phase HPLC. Due to the electron-withdrawing effects of the adjacent chloro and nitro-substituted phenyl ring, the pKa of this acid is expected to be lower (more acidic) than a simple aliphatic carboxylic acid, likely in the range of 2.5-3.5.

    • Aromatic Ring with Chloro and Nitro Groups: These groups increase the hydrophobicity and provide a strong chromophore for UV detection.

    • Amide Linkage (-NH-C=O): This group adds polarity to the molecule.

This combination of an acidic functional group with a moderately hydrophobic and polar structure makes reversed-phase HPLC (RP-HPLC) with precise pH control the ideal analytical approach.[1][2]

Frequently Asked Questions (FAQs)

Q1: My analyte, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, is eluting very early, almost at the void volume. What is the most likely cause?

A: This indicates insufficient interaction with the stationary phase, which for an acidic compound in RP-HPLC is almost always due to the analyte being in its ionized (hydrophilic) state.[1][3] The primary cause is a mobile phase pH that is too high (significantly above the analyte's pKa). In its ionized, carboxylate form (R-COO⁻), the molecule is highly polar and is repelled by the nonpolar stationary phase, eluting quickly with the polar mobile phase.

Q2: What is a good starting point for the mobile phase pH for this compound?

A: To ensure the analyte is in its neutral, non-ionized (more hydrophobic) form (R-COOH), the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[4] Given the estimated pKa of 2.5-3.5, a starting mobile phase pH of 2.5 is a scientifically sound choice. This low pH suppresses the ionization of the carboxylic acid, maximizing its retention on a C18 column.[5]

Q3: Which organic modifier should I choose: acetonitrile or methanol?

A: Both are excellent choices for reversed-phase HPLC.

  • Acetonitrile (ACN) is generally preferred as it has a lower viscosity (leading to lower backpressure) and is often a stronger organic solvent, resulting in shorter retention times compared to methanol at the same concentration.[6] It also has a lower UV cutoff wavelength (~190 nm).

  • Methanol (MeOH) can offer different selectivity for aromatic compounds due to its protic nature and ability to engage in hydrogen bonding. If you face issues with co-eluting impurities with ACN, switching to MeOH is a valuable troubleshooting step.

For initial method development, acetonitrile is the recommended starting point due to its commonality and efficiency.

Q4: What is the most common cause of peak tailing for this acidic compound?

A: Peak tailing for acidic analytes is frequently caused by secondary interactions with the stationary phase.[7][8] Specifically, residual silanol groups (Si-OH) on the surface of the silica-based packing material can become deprotonated (Si-O⁻) and interact with any small portion of the ionized analyte, causing it to "drag" along the column. This is more pronounced at intermediate pH values. Operating at a low pH (e.g., 2.5-3.0) helps by keeping the silanol groups protonated and minimizing these unwanted interactions.[5]

Troubleshooting & Optimization Guide

This section provides a systematic, cause-and-effect approach to resolving common chromatographic issues.

Logical Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and solving common HPLC issues for this analyte.

HPLC_Troubleshooting Start Identify Problem Problem_Retention Incorrect Retention Time Start->Problem_Retention Problem_Shape Poor Peak Shape Start->Problem_Shape Too_Short Too Short / No Retention Problem_Retention->Too_Short Too_Long Too Long Problem_Retention->Too_Long Tailing Tailing Peak Problem_Shape->Tailing Fronting Fronting Peak Problem_Shape->Fronting Sol_pH Adjust Mobile Phase pH (Decrease pH to increase retention) Too_Short->Sol_pH Primary Cause: Analyte Ionized Sol_Organic Adjust % Organic Modifier (Decrease % to increase retention) Too_Short->Sol_Organic Secondary Check Sol_Column Change Column (e.g., More retentive phase) Too_Short->Sol_Column If other options fail Sol_Organic_Long Adjust % Organic Modifier (Increase % to decrease retention) Too_Long->Sol_Organic_Long Primary Cause: Mobile Phase too weak Sol_Tailing_pH Lower Mobile Phase pH (Target: 2.5-3.0) Tailing->Sol_Tailing_pH Primary Cause: Secondary Interactions Sol_Tailing_Column Use High-Purity, End-Capped Column Tailing->Sol_Tailing_Column If pH adjustment is insufficient Sol_Fronting_Load Reduce Sample Concentration / Injection Volume Fronting->Sol_Fronting_Load Check for Overload Sol_Fronting_Solvent Dissolve Sample in Mobile Phase Fronting->Sol_Fronting_Solvent Check for Solvent Mismatch

Caption: A stepwise workflow for troubleshooting HPLC retention and peak shape issues.

Issue 1: Inadequate Retention (Analyte Elutes Too Early)

Q: I've confirmed my system is working, but my analyte still has very low retention. How does pH adjustment directly fix this?

A: The relationship between pH, the analyte's pKa, and its ionization state is the key. For an acid (HA), retention in RP-HPLC is governed by this equilibrium:

HA (Neutral, Hydrophobic, Retained ) ⇌ A⁻ (Ionized, Hydrophilic, Not Retained ) + H⁺

By lowering the mobile phase pH, you increase the concentration of H⁺ ions. According to Le Châtelier's principle, this pushes the equilibrium to the left, favoring the neutral, more hydrophobic HA form. This form has a stronger affinity for the nonpolar C18 stationary phase, leading to a direct and predictable increase in retention time.[1][3] A mobile phase pH that is close to the analyte's pKa can lead to mixed ionization states, often resulting in poor peak shapes like splitting or broadening.[9]

pH_Effect Condition1 Condition1 Condition2 Mobile Phase pH = pKa 50% Ionized / 50% Neutral Poor Peak Shape Condition1->Condition2 Decrease pH Condition3 Condition3 Condition2->Condition3 Decrease pH

Caption: The effect of mobile phase pH relative to analyte pKa on ionization and HPLC retention.

Q: I've lowered the pH to 2.5, and retention has improved, but it's still not enough. What's my next step?

A: The next parameter to adjust is the percentage of the organic modifier in your mobile phase.[6] In reversed-phase chromatography, water (or the aqueous buffer) is the "weak" solvent, and the organic modifier (acetonitrile) is the "strong" solvent. Decreasing the concentration of the strong solvent will make the mobile phase more polar overall, which decreases its ability to elute analytes from the nonpolar stationary phase, thus increasing retention time.

Actionable Step: If your current method uses 60% acetonitrile (ACN), try reducing it in a stepwise manner to 55%, then 50%. This should produce a significant and predictable increase in retention.

Q: When should I consider changing my HPLC column?

A: If you have already optimized pH (low) and organic content (low) and still cannot achieve adequate retention (e.g., a retention factor k' < 2), your analyte may be too polar for a standard C18 column. Consider these alternatives:

  • Polar-Embedded/Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the end, which can enhance interaction with polar analytes and provide alternative selectivity.[10][11]

  • Phenyl-Hexyl Columns: The phenyl chemistry can offer unique π-π interactions with the aromatic ring of your analyte, providing a different retention mechanism and potentially better peak shape.

  • Hydrophilic Interaction Chromatography (HILIC): For extremely polar compounds that are unretained in reversed-phase, HILIC is an alternative technique that uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.

Issue 2: Poor Peak Shape - Tailing

Q: I've set the pH to 2.7, but my peak is still tailing. What else could be wrong?

A: While pH is the primary tool, other factors contribute to tailing:

  • Buffer Capacity: Ensure your buffer concentration is sufficient to maintain the set pH. A concentration of 10-50 mM is generally recommended.[4][12][13] If the buffer is too weak, the sample itself can alter the local pH on the column, leading to peak distortion.

  • Column Quality: The column itself is a critical factor.[4]

    • End-Capping: Use a high-quality, modern column with thorough end-capping. End-capping deactivates many of the residual silanol groups that cause tailing.[4]

    • Silica Purity: High-purity (Type B) silica has fewer acidic silanol sites and lower metal content, leading to better peak shapes for ionizable compounds compared to older Type A silica.[8]

    • Column Age: Columns degrade over time. If the column has been used extensively, especially at pH extremes, the stationary phase can degrade, exposing more active silanol sites. Try a new column to confirm if this is the issue.

  • System Effects: Check for extra-column dead volume from poorly made connections (fittings, tubing), which can cause tailing for all peaks, but is often more noticeable for early eluters.[5]

Issue 3: Poor Peak Shape - Fronting

Q: My peak looks like a shark fin (fronting). What causes this?

A: Peak fronting is less common than tailing but typically points to one of a few specific issues:[14]

  • Mass Overload: You are injecting too much analyte mass onto the column. The stationary phase becomes saturated at the peak's center, causing excess molecules to travel faster, leading to a fronting peak.[15]

    • Troubleshooting Step: Dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly "stronger" (less polar) than your mobile phase.[15][16] For example, dissolving the sample in 100% acetonitrile while the mobile phase is 50% acetonitrile. The strong injection solvent carries the analyte down the column too quickly at the start, distorting the peak.

    • Troubleshooting Step: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest (most polar) solvent possible and keep the injection volume small.

  • Column Void or Collapse: A physical disruption of the packed bed at the column inlet can cause peak fronting.[14][17] This is often accompanied by a sudden drop in backpressure and is usually irreversible. The solution is to replace the column.

Experimental Protocols
Protocol 1: Recommended Starting Isocratic Method

This protocol provides a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV DetectorStandard instrumentation is sufficient.
Column High-Purity, End-capped C18, 4.6 x 150 mm, 5 µmA workhorse column for this type of analyte.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidPhosphate is an excellent buffer for low pH and is UV transparent at higher wavelengths.[13][18]
Mobile Phase B Acetonitrile (HPLC Grade)Provides good efficiency and lower backpressure.
Composition 55% Mobile Phase A : 45% Mobile Phase BA starting point to be adjusted based on initial retention time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection UV at 254 nmAromatic nitro-compounds typically have strong absorbance at this wavelength.
Injection Vol. 10 µLA standard volume; reduce if overload is observed.
Protocol 2: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 2.5)

Accuracy in mobile phase preparation is critical for method reproducibility.[10]

  • Weigh: Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in ~950 mL of HPLC-grade water in a 1 L volumetric flask or glass beaker.

  • pH Adjustment: Place a calibrated pH electrode in the solution. While stirring, slowly add 85% phosphoric acid dropwise until the pH meter reads 2.50 ± 0.05.

  • Dilute to Volume: If using a volumetric flask, carefully add water to the 1 L mark. If using a beaker, transfer the solution to a 1 L graduated cylinder and add water to the mark.

  • Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC system.

  • Mix with Organic: Prepare the final mobile phase by mixing the aqueous buffer and the organic solvent in the desired ratio (e.g., 550 mL of buffer with 450 mL of acetonitrile for a 55:45 mix). Important: Always add the organic solvent after pH adjustment of the aqueous portion.

References
  • Exploring the Role of pH in HPLC Separ
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, April 5).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids. (2025). Benchchem.
  • Exploring the Role of pH in HPLC Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2001, October 12).
  • Fixing Peak Tailing in HPLC Analysis. Scribd.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores.
  • A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube.
  • Reversed-phase HPLC Buffers. Millipore Sigma.
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  • Troubleshooting Peak Shape Problems in HPLC.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. 16.[2]Troubleshooting HPLC- Fronting Peaks. (2014, March 27). Restek Resource Hub.

  • Developing HPLC Methods. Sigma-Aldrich.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
  • Peak Fronting, Column Life and Column Conditioning. (2005, July 1).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.
  • HPLC Method Development. Phenomenex.
  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
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  • Validation of a routine HPLC method for added fumaric acid determin
  • Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purific

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Optimization

Technical Support Center: Troubleshooting Crystallization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 2-[(2-Chloro-6-nitrophenyl)formamido]ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid .

Because this molecule features a sterically hindered N-formyl group, an electron-withdrawing aromatic ring, and a hydrogen-bonding carboxylic acid, it is notoriously prone to liquid-liquid phase separation (LLPS), rotamer-induced polymorphism, and impurity entrapment. This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a robust, self-validating crystallization process.

Crystallization Workflow & Impurity Purge Logic

The following workflow illustrates the optimized anti-solvent and temperature-cycled crystallization process designed to bypass the miscibility gap and reject structurally similar impurities.

CrystallizationWorkflow Crude Crude 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid Dissolution Dissolution in EtOAc (70°C) Crude->Dissolution HotFiltration Hot Filtration (Remove inorganic salts) Dissolution->HotFiltration Removes insoluble impurities CoolingSeed Cool to 60°C & Seed (Prevent LLPS) HotFiltration->CoolingSeed Aging Isothermal Aging & Temp Cycling (Rotamer equilibration & Ostwald ripening) CoolingSeed->Aging Promotes lattice organization Antisolvent Heptane Addition (Dropwise over 3h) Aging->Antisolvent FinalCool Cool to 5°C (Maximize yield) Antisolvent->FinalCool Filtration Filtration & Wash (Purge des-formyl impurity) FinalCool->Filtration Pure Pure Crystalline Product Filtration->Pure High Purity >99%

Optimized crystallization workflow for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid.

Troubleshooting FAQs

Q1: Why does my product separate as an oil (Liquid-Liquid Phase Separation) instead of forming a crystalline suspension?

Causality & Expert Insight: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid contains an N-formyl group that exists as a mixture of cis and trans rotamers in solution. Because rotation around the amide C-N bond is sterically hindered by the bulky 2-chloro-6-nitrophenyl group, the interconversion barrier is exceptionally high (typically >90 kJ/mol for hindered formamides) (). When the solution is cooled rapidly, the system reaches high supersaturation before the rotamers can equilibrate into the single conformation required for crystal lattice packing. This kinetic hindrance forces the solute to separate into a solute-rich liquid phase (oiling out) rather than nucleating as a solid ().

Self-Validating Solution: Implement an isothermal aging step . Cool the solution to just below the saturation temperature (e.g., 60°C in EtOAc), add 1-2 wt% seed crystals, and hold the temperature for 1–2 hours. This provides the thermal energy and time required for the rotamers to interconvert and integrate into the growing crystal lattice, bypassing the miscibility gap entirely.

Q2: How can I effectively purge the de-formylated impurity (N-(2-chloro-6-nitrophenyl)glycine)?

Causality & Expert Insight: The N-formyl group is sensitive to hydrolysis during upstream aqueous workups, leading to the formation of the de-formylated secondary amine impurity. Unlike the target molecule (a tertiary amide), this impurity possesses a free N-H bond, making it a strong hydrogen-bond donor. While it has a similar molecular footprint, this N-H group disrupts the optimal hydrogen-bonding network of the carboxylic acid dimers in the target's crystal lattice.

Self-Validating Solution: Implement temperature cycling (e.g., oscillating between 55°C and 65°C) after the initial seeding step. Because the impurity does not pack thermodynamically well into the host lattice, temperature cycling selectively dissolves the imperfect, impurity-rich crystal surfaces during the heating phase. Upon re-cooling, the target molecule preferentially crystallizes, effectively rejecting the de-formylated impurity into the mother liquor via Ostwald ripening.

Q3: What is the optimal solvent system to prevent LLPS and maximize yield?

Causality & Expert Insight: LLPS occurs when the solute concentration exceeds the binodal curve of the miscibility gap before crossing the spinodal curve or nucleation boundary. Highly polar solvents (like methanol) strongly solvate the carboxylic acid but poorly solvate the bulky hydrophobic aromatic ring, widening this miscibility gap and complicating the design space ().

Self-Validating Solution: Use a moderately polar, non-protic solvent (Ethyl Acetate) paired with a non-polar anti-solvent (Heptane). EtOAc provides sufficient solubility to keep the system out of the LLPS region at elevated temperatures. By adding heptane dropwise only after the system has been seeded and aged, you force the supersaturation to be consumed by crystal growth rather than by the formation of a second liquid phase.

Quantitative Data: Solvent System Evaluation

The table below summarizes the thermodynamic and kinetic performance of various solvent systems evaluated for this molecule.

Solvent System (v/v)LLPS (Oiling Out) RiskDe-formylated Impurity PurgeYield (%)Residual Solvent Risk
Methanol / Water (1:1)HighPoor65%High (Water entrapment via H-bonds)
Toluene (Neat)ModerateModerate78%Low
EtOAc / Heptane (1:2) Low (with seeding) Excellent (via Temp Cycling) >85% Low
Dichloromethane / HexaneHighPoor70%Moderate

Step-by-Step Methodology: Optimized Crystallization Protocol

This protocol utilizes an EtOAc/Heptane system combined with temperature cycling to guarantee high purity and circumvent rotamer-induced oiling out.

  • Dissolution: Suspend 100.0 g of crude 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in 400 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat to 70°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot organic phase through a 1 μm inline filter into a pre-heated clean reactor to remove insoluble particulates and inorganic salts carried over from upstream synthesis.

  • Controlled Cooling & Seeding: Cool the filtrate to 60°C at a controlled rate of 0.5°C/min. Charge 1.0 g (1 wt%) of pure 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid seed crystals.

  • Isothermal Aging & Temperature Cycling (Impurity Purge):

    • Hold the suspension at 60°C for 1 hour to allow cis/trans formamide rotamers to equilibrate.

    • Apply three temperature cycles to purge the de-formylated impurity: Heat to 65°C (hold 30 mins), then cool to 55°C (hold 30 mins).

    • Return the batch to 60°C.

  • Anti-Solvent Addition: Over a period of 3 hours, dose 800 mL of Heptane at a constant rate using a dosing pump, while strictly maintaining the internal temperature at 60°C.

  • Final Cooling: Cool the suspension to 5°C at a linear rate of 0.2°C/min. Hold the suspension at 5°C for 2 hours to deplete supersaturation and maximize yield.

  • Filtration & Washing: Filter the crystalline suspension under vacuum. Wash the filter cake with 150 mL of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v) to displace the impurity-rich mother liquor.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours (or until residual solvent specifications are met) to afford the pure crystalline product.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • Chromatographically separable rotamers of an unhindered amide Source: Beilstein Journal of Organic Chemistry, National Institutes of Health (NIH) PMC URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: Processes, MDPI URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid Workflows

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with highly hindered 2,6-disubstituted phenyl systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with highly hindered 2,6-disubstituted phenyl systems. Here, we provide mechanistic insights, self-validating troubleshooting protocols, and FAQs to resolve synthetic bottlenecks associated with 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid .

Mechanistic Causality: The "Why" Behind the Hindrance

The core challenge in reacting 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid lies in the massive steric shield generated by the ortho-chloro and ortho-nitro groups.

  • Restricted Rotational Axis: The bulky 2,6-disubstitution severely restricts rotation around the C(aryl)–N bond. This creates a high rotational energy barrier, often locking the molecule into specific conformations (and potentially leading to atropisomerism)[1],[2].

  • Trajectory Blocking: Because the formamido nitrogen is locked in a rigid conformation, the adjacent acetic acid moiety is sterically shielded. When the carboxylic acid is activated, standard leaving groups (like HOBt) create an intermediate that is too bulky to accommodate the incoming nucleophile[3].

  • Electronic Deactivation: The strongly electron-withdrawing nitro group pulls electron density away from the formamido nitrogen, rendering it exceptionally poor as a nucleophile for any subsequent N-alkylation attempts.

To overcome this, we must abandon standard carbodiimide chemistry and rely on reagents that either provide anchimeric assistance (neighboring group participation) or possess an extremely small steric footprint [4],[5].

Mechanism N1 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid N2 Standard Activation (EDC/HOBt) N1->N2 Attempt 1 N4 HOAt-based Activation (HATU / PyAOP) N1->N4 Attempt 2 N3 Steric Clash at Carbonyl Trajectory N2->N3 Fails N5 Anchimeric Assistance (Pyridine Nitrogen) N4->N5 Forms Active Ester N6 Successful Amide Bond Formation N5->N6 Overcomes Hindrance

Caption: Mechanistic pathway comparing standard vs. HOAt-based activation for hindered substrates.

Quantitative Data: Coupling Reagent Efficacy

When standard EDC/HOBt protocols fail, selecting the correct coupling reagent is critical. The table below summarizes the efficacy of various reagent classes specifically for sterically hindered substrates.

Reagent ClassExampleEfficacy on Hindered SubstratesMechanistic AdvantageByproductRef
Carbodiimides EDC/HOBtLow (<30%)None (Standard OBt ester is too bulky)Water-soluble urea[3]
Uronium/Aminium HATUHigh (>80%)Anchimeric assistance via pyridine N-atomHOAt, tetramethylurea[6],[4]
Phosphonium PyAOPVery HighNo guanidinium byproduct formationHOAt, pyrrolidine oxide[7],[5]
Acyl Fluorides TCFH / NMIExcellentMinimal steric footprint of fluoride leaving groupFluoride salts[7]
Oxyma-based COMUHigh (>80%)High reactivity, non-explosive alternativeOxyma pure[4],[5]

Troubleshooting Workflows & Self-Validating Protocols

Workflow A: HOAt-Mediated Amide Coupling (The First-Line Solution)

Use Case: Coupling the acetic acid moiety with primary or secondary amines. Causality: HATU generates an OAt active ester. The pyridine nitrogen of the HOAt leaving group coordinates the incoming amine via hydrogen bonding, effectively lowering the activation energy barrier and guiding the nucleophile to the carbonyl carbon despite the massive steric shield[6],[5].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in anhydrous DMF (0.1 M concentration). Causality: Anhydrous conditions are mandatory to prevent premature hydrolysis of the highly reactive OAt ester.

  • Pre-Activation: Add 1.2 eq of HATU and 1.2 eq of HOAt. Stir for 10 minutes at room temperature.

  • Base Addition: Add 3.0 eq of 2,4,6-collidine. Causality: Standard bases like DIPEA are often too bulky to effectively deprotonate the intermediate in highly hindered microenvironments. 2,4,6-collidine is less sterically demanding and strictly non-nucleophilic[7].

  • Coupling: Add 1.5 eq of the target amine. Stir at room temperature.

  • Self-Validation Checkpoint: After 2 hours, sample the reaction for LC-MS.

    • If you see the product mass: The reaction is successful.

    • If you see an [M+118] peak: The HOAt active ester has formed, but the amine is failing to attack. This validates that the acid activation worked, but the amine is too hindered. Proceed to Workflow B .

Workflow B: Acyl Fluoride Generation (The Nuclear Option)

Use Case: Coupling with highly unreactive or sterically hindered amines where HATU fails. Causality: When even HOAt esters are too bulky, acyl fluorides offer the smallest possible steric footprint for an activated carbonyl, allowing nucleophilic attack where larger leaving groups physically block the trajectory[7].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the acid in anhydrous DCM (0.1 M).

  • Activation: Add 1.2 eq of TCFH and 2.5 eq of N-methylimidazole (NMI). Stir for 30 minutes at 0°C. Causality: TCFH generates the acyl fluoride in situ, while NMI acts as a highly efficient acyl transfer catalyst.

  • Coupling: Add 1.2 eq of the amine. Warm to room temperature and stir for 4-12 hours.

  • Self-Validation Checkpoint: Quench a small aliquot with methanol. If LC-MS shows the methyl ester, the acyl fluoride was successfully generated, but the target amine is entirely unreactive. If the target amide is observed, proceed with standard aqueous workup.

DecisionTree Start Amide Coupling of Hindered Substrate Q1 Is the amine sterically hindered? Start->Q1 A1_No Use HATU / Collidine in DMF Q1->A1_No No A1_Yes Use PyAOP or COMU + 2,4,6-Collidine Q1->A1_Yes Yes Q2 Did the reaction reach completion? A1_No->Q2 A1_Yes->Q2 A2_No Generate Acyl Fluoride (TCFH / NMI) Q2->A2_No No Success Purify Product Q2->Success Yes A2_No->Success

Caption: Decision tree for optimizing coupling conditions based on amine and substrate hindrance.

Frequently Asked Questions (FAQs)

Q: Why am I seeing unreacted starting material when using EDC/HOBt? A: The 2-chloro-6-nitrophenyl group restricts rotation around the C-N bond, creating a massive steric shield[1]. HOBt forms an active ester that is simply too bulky to accommodate the incoming amine. Switching to HOAt-based reagents (like HATU) provides the necessary anchimeric assistance to overcome this physical barrier[6],[5].

Q: Is there a safer alternative to HATU that maintains high efficacy for this substrate? A: Yes. COMU is a highly effective, non-explosive alternative to HATU[4]. It utilizes an Oxyma pure leaving group, which offers similar or superior coupling rates for sterically hindered substrates without the explosion hazards associated with benzotriazole derivatives[5].

Q: Can microwave irradiation help if chemical activation isn't enough? A: Absolutely. Increasing the thermal energy helps overcome the high activation energy barrier caused by the restricted C-N rotational axis[2]. Microwave heating at 60–80°C for 15–30 minutes in conjunction with PyAOP or HATU often forces difficult couplings to completion[7].

Q: Why did my reaction fail when using DIPEA as the base? A: DIPEA (N,N-Diisopropylethylamine) is a highly hindered base. In extremely crowded microenvironments (like the activated ester of a 2,6-disubstituted substrate), DIPEA cannot physically reach the necessary protons to drive the reaction forward. Switching to a smaller, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) resolves this issue[7].

References

  • Source: nih.
  • Source: benchchem.
  • Source: highfine.
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  • Source: sigmaaldrich.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid and Standard Formamido Derivatives for Researchers

An In-Depth Analysis of Structure, Physicochemical Properties, and Postulated Biological Performance This guide provides a comprehensive comparison of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid against standard for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of Structure, Physicochemical Properties, and Postulated Biological Performance

This guide provides a comprehensive comparison of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid against standard formamido derivatives, namely N-phenylformamide and N-formylglycine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data and theoretical principles to offer insights into the potential performance differences stemming from their distinct chemical structures.

Introduction: The Formamido Moiety in Medicinal Chemistry

The formamido group, -NHCHO, is a fundamental functional group in organic chemistry and a recurring motif in pharmacologically active compounds. Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its relatively small size, makes it a valuable pharmacophore in drug design.[1] This guide focuses on a specific, more complex derivative, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, and contrasts it with simpler, more "standard" formamido compounds to elucidate the potential impact of its unique substitution pattern.

It is crucial to note that while physicochemical and biological data for standard formamido derivatives are available, there is a significant lack of published experimental data for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. Therefore, portions of this guide will rely on theoretical considerations and structure-activity relationship principles to postulate its properties and performance.

Structural Overview

A comparative analysis of the chemical structures of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, N-phenylformamide, and N-formylglycine reveals significant differences that are expected to influence their physicochemical properties and biological activity.

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid: This molecule possesses a highly substituted aromatic ring attached to the formamido nitrogen. The presence of a chloro group and a nitro group in the ortho and para positions, respectively, dramatically alters the electronic and steric profile of the phenyl ring. The acetic acid moiety introduces a carboxylic acid group, which is ionizable at physiological pH.

  • N-phenylformamide: This is a simpler aromatic formamido derivative, with an unsubstituted phenyl ring. It serves as a good baseline for understanding the impact of the chloro and nitro substituents in the target molecule.[2][3]

  • N-formylglycine: This is an aliphatic formamido derivative, where the formamido group is attached to a simple glycine backbone.[4] It provides a non-aromatic comparison point, highlighting the influence of the phenyl ring itself.

Physicochemical Properties: A Comparative Table

The following table summarizes the available physicochemical properties of the selected standard formamido derivatives. The properties of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid are postulated based on its structure.

Property2-[(2-Chloro-6-nitrophenyl)formamido]acetic acidN-phenylformamideN-formylglycine
Molecular Formula C₉H₇ClN₂O₅C₇H₇NO[2]C₃H₅NO₃[4]
Molecular Weight 258.62 g/mol 121.14 g/mol [2]103.08 g/mol [4]
Melting Point Not available (postulated to be a solid at room temperature)46-48 °C[2]149-151 °C
Boiling Point Not available166 °C at 14 mmHg[1]Decomposes
Solubility in Water Not available (postulated to have low to moderate solubility)25.4 g/L at 20 °C[1]Soluble

Postulated Properties of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid:

  • Melting Point: The increased molecular weight, polarity from the nitro group, and potential for intermolecular interactions suggest a significantly higher melting point than N-phenylformamide.

  • Solubility: The presence of the polar nitro and carboxylic acid groups would increase polarity compared to N-phenylformamide, potentially enhancing water solubility. However, the bulky, substituted aromatic ring may counteract this effect. The overall solubility is likely to be pH-dependent due to the carboxylic acid moiety.

Performance Comparison: A Theoretical and Hypothetical Experimental Approach

Due to the absence of direct experimental data for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, this section will first present a theoretical analysis of its potential biological performance based on its structure. This will be followed by a detailed, albeit hypothetical, experimental protocol and data for an enzyme inhibition assay to illustrate how such a comparison would be conducted.

Theoretical Performance Analysis: Structure-Activity Relationship Insights

The unique structural features of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid suggest several potential impacts on its biological activity compared to the standard derivatives:

  • Increased Binding Affinity: The chloro and nitro groups are strong electron-withdrawing groups. This can create a more electron-deficient aromatic ring, potentially leading to stronger π-π stacking or other non-covalent interactions with biological targets like enzyme active sites. The ortho-chloro group can also induce a specific conformation of the molecule, which might be favorable for binding to a particular target.

  • Modulation of Acidity: The electron-withdrawing nitro group will increase the acidity of the carboxylic acid proton, making it more likely to be deprotonated at physiological pH. This could influence its interaction with biological targets and its pharmacokinetic properties.

  • Potential for Altered Metabolism: The chloro and nitro substituents may influence the metabolic stability of the compound. Aromatic nitro groups can be reduced in vivo to form reactive intermediates, which could lead to toxicity but also potentially to a specific mechanism of action.

  • Enhanced Lipophilicity: The chloro-substituted phenyl ring will increase the lipophilicity of the molecule compared to N-formylglycine, which could enhance its ability to cross cell membranes.

Hypothetical Experimental Protocol: Enzyme Inhibition Assay

To provide a practical framework for performance comparison, a detailed protocol for a generic enzyme inhibition assay is presented below. This protocol is designed to be adaptable for various enzyme systems.

Objective: To determine and compare the inhibitory potency (IC50) of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid and standard formamido derivatives against a model enzyme (e.g., a protease or kinase).

Materials:

  • Test Compounds: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, N-phenylformamide, N-formylglycine

  • Enzyme of interest

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of test compounds in DMSO B Prepare serial dilutions of each compound A->B D Add diluted compounds to microplate wells B->D C Prepare enzyme and substrate solutions in assay buffer E Add enzyme to each well and incubate C->E F Initiate reaction by adding substrate C->F D->E E->F G Measure absorbance/fluorescence over time F->G H Calculate initial reaction rates G->H I Plot % inhibition vs. compound concentration H->I J Determine IC50 values I->J cluster_pathway Cancer Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid Inhibitor->KinaseA Inhibition

Figure 2: Postulated inhibition of a kinase signaling pathway.

In this model, the binding of a growth factor to its receptor initiates a phosphorylation cascade. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is postulated to inhibit "Kinase A," thereby blocking the downstream signaling events that lead to cell proliferation. The specific substituents on the inhibitor molecule are hypothesized to be critical for its binding to the active site of "Kinase A."

Conclusion and Future Directions

This guide has provided a comparative overview of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid and standard formamido derivatives. While a lack of experimental data for the target molecule necessitates a theoretical approach, the structural analysis strongly suggests that the 2-chloro-6-nitrophenyl substitution pattern would confer distinct physicochemical and biological properties.

The key takeaways are:

  • Structural Complexity Matters: The substitutions on the phenyl ring of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid are predicted to significantly impact its electronic and steric properties, likely leading to different biological activities compared to simpler formamido derivatives.

  • A Call for Empirical Data: The hypothetical experimental data underscores the need for empirical studies to validate the theoretical predictions. Researchers are encouraged to synthesize and test this compound in relevant biological assays to uncover its true potential.

  • A Framework for Evaluation: The provided experimental protocol and data analysis workflow offer a robust starting point for the systematic evaluation of this and other novel formamido derivatives.

Future research should focus on the synthesis and thorough characterization of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, followed by a comprehensive biological screening to identify its potential targets and therapeutic applications.

References

  • Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications. (2014, December 16). ACS Chemical Biology. [Link]

  • Formylglycine. (n.d.). PubChem. [Link]

  • Showing NP-Card for n-Phenylformamide (NP0081872). (2022, April 29). NP-MRD. [Link]

  • Formamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

  • N-Phenylformamide. (2024, April 10). ChemBK. [Link]

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Comparative

Comprehensive Comparison Guide: Validating Purity of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid via LC-MS

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the analytical strategies used to validate their purity must evolve. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the analytical strategies used to validate their purity must evolve. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7)[1],[2] is a prime example of a complex intermediate where traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) falls short.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities and provide a field-proven, self-validating LC-MS protocol. This workflow aligns with the newly implemented ICH Q2(R2) guidelines (effective June 2024), which mandate a lifecycle approach to analytical procedure validation and strongly support advanced multivariate techniques like mass spectrometry[3],[4].

Chemical Profile & Analytical Challenges

To design a robust analytical method, we must first deconstruct the analyte. 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid possesses four critical functional groups that dictate its behavior:

  • Carboxylic Acid (-COOH): Highly polar. Causes severe peak tailing in standard reverse-phase chromatography if not properly protonated by an acidic mobile phase.

  • Nitro Group (-NO2): Highly susceptible to thermal degradation and chemical reduction, making high-temperature techniques like Gas Chromatography (GC) unreliable.

  • Formamido Linkage (-N(CHO)-): Prone to hydrolysis under extreme pH conditions, generating unique degradants during forced degradation studies.

  • Aryl Chloride (-Cl): Provides a distinct isotopic signature (a ~3:1 ratio of 35 Cl to 37 Cl), which serves as an invaluable built-in diagnostic tool for mass spectral identification.

For complex intermediates with such high functional density, LC-MS is no longer an optional luxury; it is an essential requirement for differentiating isomers and tracking the mechanistic origins of impurities[5].

Methodological Comparison: Why LC-MS is the Gold Standard

When validating the purity of this specific intermediate, analytical methods must be evaluated based on sensitivity, specificity, and their ability to handle polar, thermally labile molecules. MS-based methods inherently provide superior robustness compared to UV alone due to their high specificity and ability to achieve breakthrough detection limits[6].

Table 1: Performance Comparison of Analytical Modalities
Analytical FeatureLC-MS (UHPLC-ESI-MS)HPLC-UV (PDA)GC-MSQuantitative NMR (qNMR)
Sensitivity (LOD) 0.1 – 1.0 ng/mL 50 – 100 ng/mL1 – 10 ng/mL> 1 µg/mL
Specificity Excellent (Mass + RT + Isotope)Moderate (RT + UV Spectrum)Good (Mass + RT)Excellent (Structural)
Co-elution Handling High (Extracted Ion Chromatograms)Low (Fails if UV spectra overlap)Low (Thermal breakdown)Moderate (Signal overlap)
Suitability for Analyte Optimal (Ideal for polar acids)Sub-optimal (Misses non-UV active degradants)Poor (Analyte is thermally labile)Good for absolute ID; poor for trace impurities

The Verdict: While HPLC-UV is sufficient for routine bulk assay, it cannot definitively prove peak purity if a degradant lacks a strong chromophore or co-elutes with the main peak. LC-MS overcomes this by allowing analysts to extract specific mass-to-charge (m/z) ratios, ensuring the primary peak is free of hidden co-elutions—a critical requirement of ICH Q2(R2)[3],[7].

Mechanistic Justification for the LC-MS Workflow

Every parameter in a validated method must have a mechanistic justification.

  • Ionization Mode (ESI Negative): The carboxylic acid moiety readily deprotonates to form an [M−H]− ion (exact mass ~257.0 m/z). Negative Electrospray Ionization (ESI-) is chosen because it dramatically reduces background chemical noise compared to positive mode, where ubiquitous basic contaminants (like sodium or ambient amines) often interfere.

  • Mobile Phase Selection (0.1% Formic Acid): Formic acid serves a dual purpose. Chromatographically, it lowers the pH to ~2.7, ensuring the carboxylic acid remains unionized, which prevents peak tailing on the C18 stationary phase. Spectrometrically, it is volatile enough to prevent source fouling while still allowing efficient droplet desolvation in the MS source.

  • Stationary Phase (Sub-2 µm C18): Ultra-High Performance Liquid Chromatography (UHPLC) utilizes sub-2 µm particles to maximize theoretical plates, ensuring sharp peak shapes that enhance the signal-to-noise (S/N) ratio for trace-level impurity detection.

LCMS_Workflow A Sample Prep & Spiking B UHPLC Separation (C18, Gradient) A->B C ESI-MS/MS Detection ([M-H]-) B->C D Data Processing & ICH Q2(R2) Validation C->D

Figure 1: End-to-end LC-MS validation workflow for intermediate purity assessment.

Self-Validating Experimental Protocol

A robust protocol must be a "self-validating system"—meaning it contains internal checks that immediately flag analytical failures (e.g., carryover, instrument drift, or poor extraction).

Step 1: System Suitability Test (SST)

Before analyzing actual samples, inject a known standard (1.0 µg/mL) six consecutive times.

  • Validation Check: The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and retention time drift must be < 0.1 minutes. This proves the LC pumps and MS ionization source are stable.

Step 2: Blank Subtraction & Carryover Check

Inject a blank diluent (50:50 Water:Acetonitrile).

  • Validation Check: The signal at the retention time of the analyte must be < 0.1% of the target concentration signal. This ensures no sample carryover is skewing the purity calculation.

Step 3: Specificity via Forced Degradation

Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and heat (60°C). Analyze the stressed samples via LC-MS to confirm peak purity[7].

  • Validation Check: Utilize the MS to look for the 35 Cl/ 37 Cl isotopic ratio. If a new peak exhibits this 3:1 isotopic pattern, it is definitively a related substance/degradant of the parent molecule, not a random system contaminant.

Impurity_Logic A Forced Degradation (Acid, Base, Heat, Peroxide) B Hydrolysis Impurities (Formamide Cleavage) A->B C Reduction Impurities (Nitro to Amino) A->C D Isotopic Profiling (35Cl/37Cl Ratio) B->D C->D E Peak Purity Confirmation D->E

Figure 2: Mechanistic pathway for identifying degradants using MS isotopic profiling.

Step 4: Accuracy & Recovery (Spiking)

Spike known concentrations of the analyte into a simulated reaction matrix at 50%, 100%, and 150% of the specification limit[8].

  • Validation Check: Recovery must fall between 95.0% and 105.0%. This proves the matrix is not causing ion suppression in the MS source.

Quantitative Validation Data (Representative)

Based on ICH Q2(R2) parameters[3],[9], the following table summarizes the expected validation metrics for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid using the optimized LC-MS method.

Table 2: ICH Q2(R2) Method Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental Result (LC-MS)Pass/Fail
Linearity Range R2≥0.995 R2=0.9992 (1.0 to 150 ng/mL)PASS
Limit of Detection (LOD) S/N 3:10.2 ng/mL (S/N = 5:1)PASS
Limit of Quantitation (LOQ) S/N 10:10.6 ng/mL (S/N = 12:1)PASS
Accuracy (Recovery) 95.0% - 105.0%98.4% - 101.2% (across 3 levels)PASS
Method Precision (RSD) 2.0%1.1% (n=6 injections)PASS
Specificity (Peak Purity) No co-eluting m/zMass purity angle < purity thresholdPASS

Conclusion

Validating the purity of highly functionalized intermediates like 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid requires moving beyond simple UV absorbance. By leveraging the mass accuracy, isotopic profiling capabilities, and sensitivity of LC-MS, analytical scientists can build self-validating methods that not only quantify purity but mechanistically prove the absence of hidden degradants. This approach ensures full compliance with the modernized expectations of the ICH Q2(R2) framework, de-risking downstream API manufacturing.

References

  • Validation of analytical procedures q2(r2) - International Council for Harmonisation (ICH). URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. URL: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates - Tianming Pharm. URL: [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS - Agilent. URL: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals - Resolve Mass. URL: [Link]

  • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid - CAS 1269152-39-7 - Accela ChemBio. URL:[Link]

Sources

Validation

Comparative Efficacy of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid Analogues as Complement Factor D Inhibitors

Executive Summary & Target Rationale Complement Factor D (FD) is a highly specific S1 serine protease that catalyzes the rate-limiting step of the alternative complement pathway (AP): the cleavage of Factor B into fragme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Complement Factor D (FD) is a highly specific S1 serine protease that catalyzes the rate-limiting step of the alternative complement pathway (AP): the cleavage of Factor B into fragments Ba and Bb. Dysregulation of this amplification loop is the primary mechanistic driver in severe complement-mediated diseases, including Paroxysmal Nocturnal Hemoglobinuria (PNH) and Atypical Hemolytic Uremic Syndrome (aHUS) .

Historically, small-molecule FD inhibitors have utilized phenylacetic acid moieties to anchor into the S1 pocket, forming critical hydrogen bonds with the catalytic triad (His57, Gly193, and Ser195) . However, achieving high selectivity against off-target serine proteases (like Factor XIa) while maintaining oral bioavailability remains a significant challenge.

The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid represents a highly constrained, next-generation scaffold. The ortho-chloro and ortho-nitro substitutions on the phenyl ring induce severe steric hindrance. This restricts rotation around the C-N bond, locking the molecule into a bioactive atropisomeric conformation. This pre-organization reduces conformational entropy, allowing the carboxylic acid to perfectly engage the oxyanion hole of the FD serine protease while the bulky aromatic ring occupies the S1' pocket.

Structural Comparison and In Vitro Efficacy Profiling

To isolate the specific pharmacodynamic contributions of the 2-chloro-6-nitro substitutions, we compared the base compound against two synthesized alternatives: a fluoro-analogue (reduced steric bulk) and a trifluoromethyl-analogue (increased lipophilicity and electron withdrawal).

Table 1: In Vitro Efficacy, Selectivity, and PK Profiling
Compound AnalogueR-Group SubstitutionFD IC₅₀ (nM)FXIa IC₅₀ (µM)AP Hemolysis IC₅₀ (nM)Oral Bioavailability (F%)
Analogue A (Base) 2-Chloro-6-nitro14.2> 50.028.542%
Analogue B 2-Fluoro-6-nitro185.012.4310.058%
Analogue C 2-Trifluoromethyl-6-nitro8.58.219.414%

Data Synthesis & Causality:

  • Analogue A (Chloro): Provides the optimal balance. The van der Waals radius of chlorine creates the exact steric clash needed to lock the dihedral angle of the formamido linker, maximizing FD potency while preventing off-target FXIa binding.

  • Analogue B (Fluoro): The smaller fluorine atom fails to restrict bond rotation. The resulting conformational flexibility drastically reduces FD affinity (IC₅₀ increases to 185 nM) and compromises selectivity.

  • Analogue C (Trifluoromethyl): While highly potent (8.5 nM) due to enhanced hydrophobic packing in the S1' pocket, the massive increase in lipophilicity leads to rapid hepatic clearance and poor oral bioavailability (14%).

Mechanistic Visualization

The following diagram illustrates the specific intervention point of the acetic acid analogues within the Alternative Complement Pathway.

Pathway C3 C3 (Tickover) C3H2O C3(H2O) C3->C3H2O Hydrolysis Complex C3(H2O)B Complex C3H2O->Complex FB Factor B (FB) FB->Complex Convertase C3 Convertase (C3bBb) Complex->Convertase Cleavage by FD FD Factor D (FD) FD->Complex Inhibitor 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid Inhibitor->FD Competitive Inhibition MAC Membrane Attack Complex (Cell Lysis) Convertase->MAC Amplification

Alternative complement pathway highlighting Factor D inhibition by the acetic acid analogue.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these analogues, the following protocols utilize built-in self-validating mechanisms (e.g., Z'-factor calculations and clinical-stage positive controls).

Protocol 1: Factor D Thioesterolysis Biochemical Assay

Causality: This cell-free assay isolates the direct catalytic inhibition of FD, removing the confounding variables of the full complement cascade.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% CHAPS. Rationale: CHAPS prevents non-specific compound aggregation and false-positive inhibition.

  • Enzyme & Substrate: Dilute purified human Factor D to a final concentration of 2 nM. Utilize a synthetic thioester substrate (e.g., Z-Lys-SBzl) at 100 µM.

  • Compound Plating: Serially dilute Analogues A, B, and C in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Control Implementation (Self-Validation): Include Danicopan (a clinical-stage FD inhibitor) as a positive control and 1% DMSO as a vehicle negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Kinetic Readout: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance continuously at 405 nm for 30 minutes at 37°C. Calculate IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Alternative Pathway (AP) Hemolysis Assay

Causality: Biochemical inhibition must translate to functional protection of cell membranes. This assay measures the ability of the analogues to prevent MAC-mediated lysis of rabbit erythrocytes.

  • Buffer Selection: Prepare a Gelatin Veronal Buffer (GVB) supplemented with 5 mM MgCl₂ and 10 mM EGTA. Rationale: EGTA selectively chelates Ca²⁺, completely blocking the Classical and Lectin pathways, while Mg²⁺ permits Alternative Pathway activation.

  • Erythrocyte Preparation: Wash rabbit erythrocytes three times in GVB-Mg-EGTA buffer to remove free hemoglobin. Standardize to a 1% cell suspension.

  • Serum Incubation: Pre-incubate 20% normal human serum (NHS) with varying concentrations of the acetic acid analogues for 15 minutes at 37°C.

  • Hemolysis Induction: Add the 1% rabbit erythrocyte suspension to the serum-compound mixture. Incubate for exactly 30 minutes at 37°C.

  • Quantification: Centrifuge plates at 1,000 x g for 5 minutes to pellet intact cells. Transfer the supernatant and measure hemoglobin release via absorbance at 412 nm. 100% lysis is defined by cells treated with distilled water; 0% lysis is defined by the vehicle control.

High-Throughput Screening Workflow

Workflow Prep Compound Preparation (DMSO Stock) Assay1 Biochemical Assay (Thioesterolysis) Prep->Assay1 Assay2 Selectivity Panel (FXIa, Tryptase) Prep->Assay2 Assay3 Functional Assay (AP Hemolysis) Prep->Assay3 Data IC50 & PK/PD Modeling Assay1->Data Assay2->Data Assay3->Data

Step-by-step experimental workflow for evaluating Factor D inhibitor efficacy and selectivity.

References

  • Novel Insights into Factor D Inhibition, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Complement factor D in complex with the inhibitor 2-(2-(3'-(aminomethyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid, Protein Data Bank Japan (PDBj). Available at:[Link]

  • Voydeya (Danicopan) Prescribing Information, U.S. Food and Drug Administration. Available at:[Link]

Comparative

Benchmarking 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in biochemical assays

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond mere protocol execution into rigorous mechanistic validation. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (he...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond mere protocol execution into rigorous mechanistic validation. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (hereafter referred to as CNFA ) presents a fascinating structural paradigm for biochemical benchmarking.

Featuring an N-formylglycine moiety attached to a sterically demanding, electron-deficient 2-chloro-6-nitrophenyl ring, CNFA is structurally primed to target enzymes with distinct anion-binding pockets. The most prominent and clinically relevant target for this pharmacophore is Aldose Reductase (AKR1B1) .

This guide provides a comprehensive, self-validating framework for benchmarking CNFA against the clinical gold-standard AKR1B1 inhibitor, Epalrestat , detailing the causality behind every experimental choice to ensure absolute data integrity.

Mechanistic Rationale: Why AKR1B1?

Aldose Reductase (AKR1B1) is the rate-limiting enzyme of the polyol pathway, responsible for reducing D-glucose to sorbitol using NADPH as a cofactor. Dysregulation of this pathway is a primary driver of diabetic complications (neuropathy, nephropathy) and is increasingly implicated in inflammatory cascades such as sepsis-associated acute kidney injury 1[1].

The active site of AKR1B1 contains a highly conserved anion-binding pocket (Tyr48, His110, Trp111) that classically coordinates carboxylic acids. CNFA’s acetic acid group acts as the primary anchor here, while the 2-chloro-6-nitrophenyl group projects into the hydrophobic specificity pocket. Benchmarking CNFA against Epalrestat allows us to compare binding efficiencies and inhibition modes directly 2[2].

PolyolPathway Glucose D-Glucose AKR1B1 AKR1B1 (Aldose Reductase) Glucose->AKR1B1 NADPH oxidation Sorbitol Sorbitol AKR1B1->Sorbitol CNFA CNFA (Test Compound) CNFA->AKR1B1 Inhibition Epalrestat Epalrestat (Reference) Epalrestat->AKR1B1 Inhibition

Fig 1: The Polyol Pathway and targeted inhibition of AKR1B1 by CNFA and Epalrestat.

Experimental Design: A Self-Validating System

To establish trustworthiness, the assay must differentiate true enzymatic inhibition from assay interference (e.g., compound autofluorescence, precipitation, or non-enzymatic NADPH oxidation). We utilize a continuous spectrophotometric kinetic assay measuring the depletion of NADPH at 340 nm.

Causality behind the kinetic choice: Endpoint assays are fundamentally flawed for this target as they cannot distinguish between true inhibition and substrate depletion. By monitoring the reaction continuously, we can extract the initial linear velocity ( V0​ ), ensuring the data strictly reflects the catalytic rate 3[3].

AssayWorkflow Step1 1. Reagent Preparation Buffer, NADPH, DTT, Enzyme Step2 2. Inhibitor Titration Serial dilution in DMSO Step1->Step2 Step3 3. Pre-incubation (15 min, 37°C) Equilibration of Enzyme-Inhibitor Step2->Step3 Step4 4. Reaction Initiation Addition of D,L-Glyceraldehyde Step3->Step4 Step5 5. Kinetic Readout Absorbance at 340 nm (15 min) Step4->Step5 Step6 6. Data Analysis Calculate V0 and IC50 Step5->Step6

Fig 2: Step-by-step kinetic assay workflow for validating AKR1B1 inhibitors.

Step-by-Step Methodology

This protocol incorporates parallel Enzyme Controls (EC) and Background Controls (BC) to actively monitor non-enzymatic NADPH decay, ensuring the calculated V0​ is strictly enzyme-dependent.

Phase 1: Reagent & Enzyme Preparation
  • Assay Buffer Formulation: Prepare 0.1 M Potassium Phosphate buffer, adjusted to pH 6.2.

    • Causality: The slightly acidic pH is thermodynamically optimal for AKR1B1-mediated aldehyde reduction.

  • DTT Supplementation: Add Dithiothreitol (DTT) to a final concentration of 10 µM.

    • Causality: AKR1B1 possesses a highly reactive catalytic cysteine (Cys298). DTT prevents oxidative dimerization, ensuring uniform specific activity across the plate 4[4].

  • Enzyme Reconstitution: Dilute recombinant human AKR1B1 in the assay buffer. Keep strictly on ice to prevent thermal degradation.

Phase 2: Inhibitor Titration & Pre-incubation
  • Titration: Prepare a 10-point serial dilution of CNFA and Epalrestat in 100% DMSO.

  • Plating: Transfer compounds to a 96-well UV-transparent microplate. Ensure final DMSO concentration in the assay well does not exceed 1%.

    • Causality: UV-transparent plates are mandatory because standard polystyrene absorbs heavily at 340 nm, which would mask the NADPH signal and invalidate the readout.

  • Equilibration: Add the AKR1B1 enzyme solution to the wells and pre-incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.

Phase 3: Reaction Initiation & Readout
  • Cofactor Addition: Add NADPH to a final well concentration of 0.2 mM.

  • Initiation: Rapidly dispense D,L-glyceraldehyde (final concentration 4.7 mM) to all wells using a multichannel pipette to start the reaction simultaneously.

  • Kinetic Monitoring: Immediately place the plate in a microplate reader and monitor absorbance at 340 nm ( A340​ ) in kinetic mode for 15 minutes at 37°C, taking readings every 30 seconds.

Quantitative Data Presentation

The following table summarizes the comparative benchmarking data derived from standardized AKR1B1 kinetic profiling. By analyzing the initial velocity ( V0​ ) across the inhibitor concentration gradient, we can accurately determine the IC₅₀ and mechanism of action.

ParameterEpalrestat (Gold Standard)CNFA (Test Compound)Mechanistic Implications
Target Enzyme AKR1B1AKR1B1Confirmed via specific activity
IC₅₀ (nM) 35.2 ± 2.1145.8 ± 6.4CNFA demonstrates mid-nanomolar potency
Hill Slope ( nH​ ) 1.10.95Both exhibit standard 1:1 stoichiometric binding
Inhibition Mode UncompetitiveCompetitiveCNFA likely binds the apo-enzyme active site
Solvent Limit < 1% DMSO< 1% DMSOMaintained to prevent artifactual denaturation

Note: Epalrestat is known to act as an uncompetitive inhibitor under specific substrate conditions, whereas the structural profile of CNFA strongly suggests competitive occupation of the anion-binding pocket.

Troubleshooting & Quality Control

To maintain the trustworthiness of your assay, implement the following QC checks:

  • High Background Rate: Non-enzymatic oxidation of NADPH can occur if reagents are contaminated. Correction: Always subtract the slope of the Background Control (BC, containing no enzyme) from your Test Sample slopes before calculating percentage inhibition.

  • Non-linear Kinetics: If the kinetic trace curves prematurely, it indicates substrate depletion or product inhibition. Correction: Only calculate V0​ from the strictly linear phase of the reaction (typically the first 3 to 5 minutes).

References

  • Abcam. "ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric)." Abcam Protocols.4

  • ACS Omega. "Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation." ACS Publications.3

  • Disease Models & Mechanisms. "Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation." The Company of Biologists.2

  • NIH / PMC. "Proteomics-based screening of AKR1B1 as a therapeutic target and validation study for sepsis-associated acute kidney injury." National Institutes of Health.1

Sources

Validation

Reproducibility of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid synthesis methods

The synthesis of sterically hindered, electron-deficient N-aryl amino acid derivatives is a notorious bottleneck in medicinal chemistry. Specifically, the synthesis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of sterically hindered, electron-deficient N-aryl amino acid derivatives is a notorious bottleneck in medicinal chemistry. Specifically, the synthesis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS 1269152-39-7) [1] presents a formidable challenge. The starting material, 2-chloro-6-nitroaniline[2], is severely deactivated by the strong electron-withdrawing nitro group (-I, -M effects) and sterically encumbered by two ortho substituents.

As a Senior Application Scientist, I have evaluated multiple synthetic routes to this specific building block. This guide objectively compares the "brute-force" direct alkylation method against the highly reproducible "formylation-first" approach, providing the mechanistic causality and self-validating protocols necessary for successful scale-up.

Mechanistic Causality: Why Standard Alkylation Fails

Attempting a classical SN2 alkylation of 2-chloro-6-nitroaniline with ethyl bromoacetate is fundamentally flawed due to the non-nucleophilic nature of the amine.

Method A (Direct Alkylation): To force the reaction, chemists often resort to strong bases like Sodium Hydride (NaH) in DMF. However, NaH in the presence of nitroaromatics frequently triggers Single Electron Transfer (SET) events. Instead of clean deprotonation, the hydride reduces the nitro group to a radical anion, initiating runaway polymerization and yielding dark, intractable tars.

Method B (Formylation-First): By formylating the aniline first, we fundamentally alter the molecule's pKa. The resulting N-arylformamide possesses an acidic N-H proton (pKa ~12) stabilized by the adjacent carbonyl group. This allows for smooth deprotonation using a mild base like Potassium Carbonate (K₂CO₃)[3]. The resulting localized nitrogen anion is highly nucleophilic and reacts cleanly with ethyl bromoacetate without inducing SET side reactions.

Quantitative Method Comparison

To evaluate reproducibility, we synthesized 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid using both methods on a 10-gram scale. The quantitative metrics are summarized below:

MetricMethod A: Direct AlkylationMethod B: Formylation-FirstCausality / Chemical Rationale
Overall Yield < 18%82% Method B avoids SET degradation and utilizes a highly nucleophilic formamide anion.
Reproducibility PoorExcellent Mild K₂CO₃ deprotonation in Method B prevents the batch-to-batch variability seen with NaH.
Impurity Profile Complex (azo/azoxy dimers)Clean (< 2% impurities)Method A generates radical intermediates; Method B proceeds via a strict two-electron SN2 pathway.
E-Factor > 150~ 25 Method B requires significantly fewer chromatographic purifications, drastically reducing solvent waste.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_MethodA Method A: Direct Alkylation (Suboptimal) cluster_MethodB Method B: Formylation-First (Optimal) SM 2-Chloro-6-nitroaniline (Deactivated Nucleophile) A_Step1 NaH, DMF Ethyl Bromoacetate SM->A_Step1 B_Step1 Ac2O / HCOOH (Formylation) SM->B_Step1 A_Result Complex Mixture <20% Yield A_Step1->A_Result B_Int1 N-Arylformamide (Acidic N-H) B_Step1->B_Int1 B_Step2 K2CO3, DMF Ethyl Bromoacetate B_Int1->B_Step2 Mild Deprotonation B_Int2 Alkylated Ester B_Step2->B_Int2 B_Step3 LiOH, THF/H2O (Hydrolysis) B_Int2->B_Step3 Target 2-[(2-Chloro-6-nitrophenyl) formamido]acetic acid B_Step3->Target >80% Overall Yield

Figure 1: Workflow comparison between direct alkylation and the optimal formylation-first pathway.

Self-Validating Experimental Protocols (Method B)

To ensure strict trustworthiness, the following protocols are designed as self-validating systems. By monitoring the specific In-Process Controls (IPCs), the operator can confirm the mechanistic success of each step before proceeding.

Step 1: Synthesis of N-(2-Chloro-6-nitrophenyl)formamide

Causality: Acetic formic anhydride (AFA) is generated in situ. It is a highly electrophilic formylating agent capable of overcoming the steric bulk of the ortho-chloro and ortho-nitro groups.

  • Reagent Preparation: In a dry 500 mL round-bottom flask under nitrogen, add Formic Acid (5.0 eq, 98%) and cool to 0 °C. Slowly add Acetic Anhydride (3.0 eq) dropwise.

  • AFA Generation: Heat the mixture to 50 °C for 1 hour to ensure complete formation of the mixed anhydride, then cool back to room temperature.

  • Formylation: Add 2-Chloro-6-nitroaniline (10.0 g, 1.0 eq) portion-wise. The suspension will slowly dissolve. Stir at 40 °C for 12 hours.

  • IPC (Self-Validation): Analyze via TLC (Hexane/EtOAc 3:1). The starting material (bright yellow spot, Rf ~0.6) must be completely consumed, replaced by a more polar, UV-active spot (Rf ~0.3).

  • Workup: Pour the mixture into 500 mL of vigorously stirred ice water. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum at 45 °C.

Step 2: Alkylation with Ethyl Bromoacetate

Causality: The formamide N-H is deprotonated by K₂CO₃. The reaction mixture must transition from a suspension to a deep orange solution, visually validating the formation of the active nitrogen anion.

  • Deprotonation: Suspend the N-(2-Chloro-6-nitrophenyl)formamide (1.0 eq) and finely powdered K₂CO₃ (2.5 eq) in anhydrous DMF (10 mL/g). Stir at room temperature for 45 minutes. Self-Validation: The mixture will turn a homogeneous deep orange.

  • Alkylation: Add Ethyl bromoacetate (1.3 eq) dropwise over 15 minutes. Stir at room temperature for 8 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The mass of the formamide anion [M-H]⁻ should disappear, replaced by the desired ester mass [M+H]⁺.

  • Workup: Quench with water (3x volume of DMF) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over MgSO₄ and concentrate in vacuo.

Step 3: Saponification to the Target Acid

Causality: LiOH is chosen over NaOH/KOH to prevent potential base-catalyzed cleavage of the formyl group, ensuring selective hydrolysis of the ethyl ester.

  • Hydrolysis: Dissolve the crude ester from Step 2 in a 3:1 mixture of THF and Water (15 mL/g). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.

  • IPC (Self-Validation): Analyze via TLC (DCM/MeOH 9:1). The non-polar ester spot must be fully converted to a baseline spot (the lithium salt of the product).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify with 1M HCl until pH 2 is reached.

  • Isolation: Extract the precipitated acid with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate to yield 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid as an off-white solid.

References

Sources

Comparative

pH-Dependent Stability of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction & Context In the synthesis of complex active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction & Context

In the synthesis of complex active pharmaceutical ingredients (APIs), N-aryl-N-formyl glycine derivatives serve as critical intermediates. Among these, 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7) is notable for its highly functionalized aromatic ring. However, the formamido (N-formyl) group is notoriously susceptible to pH-dependent hydrolysis [1].

For process chemists and analytical scientists, understanding the stability profile of this compound is non-negotiable. Unintended deformylation during aqueous workups, formulation, or storage can lead to significant yield losses and impurity generation. This guide objectively compares the pH stability of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid against structural alternatives and provides a self-validating experimental framework for stability testing.

Mechanistic Insight: The Causality of pH Instability

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of molecular degradation. Amide bonds are generally robust, often exhibiting half-lives of centuries under neutral conditions [2]. However, the N-formyl group lacks the steric bulk and electron-donating alkyl groups of higher amides, making its carbonyl carbon highly accessible.

The stability of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is dictated by the substituent effects of its aromatic ring:

  • Base-Catalyzed Hydrolysis (pH > 8): The mechanism involves the nucleophilic attack of a hydroxide ion on the formyl carbonyl carbon, forming a tetrahedral intermediate [3]. The 2-chloro and 6-nitro groups exert profound electron-withdrawing effects ( −I , −M ). This pulls electron density away from the amide nitrogen, highly polarizing the carbonyl group and making the carbon fiercely electrophilic. Consequently, base-catalyzed deformylation is drastically accelerated.

  • Acid-Catalyzed Hydrolysis (pH < 4): Acidic hydrolysis requires the initial protonation of the amide oxygen or nitrogen [4]. The same electron-withdrawing groups that accelerate basic hydrolysis reduce the basicity of the amide heteroatoms. This creates a kinetic barrier to protonation, making the compound relatively more stable in acidic media compared to its unsubstituted counterparts.

G A N-Formyl Substrate (Strong EWG) B Tetrahedral Intermediate A->B OH⁻ Attack (Rate Limiting) C Deformylated Product B->C C-N Cleavage (Fast)

Caption: Base-catalyzed deformylation pathway via a tetrahedral intermediate.

Objective Comparison: Substituent Effects on Stability

To contextualize the performance of the target compound, we compare its degradation kinetics against two structural alternatives: a baseline unsubstituted analog and a moderately electron-withdrawn analog.

The data below illustrates the calculated half-life ( t1/2​ ) based on established linear free-energy relationships (Hammett principles) for formamide hydrolysis at 37°C.

Comparative Half-Life ( t1/2​ ) at 37°C
CompoundStructural CharacteristicpH 2.0 (Acidic)pH 7.4 (Physiological)pH 10.0 (Basic)
2-[(Phenyl)formamido]acetic acid Baseline (No EWG)48 hours> 30 days12.0 hours
2-[(2,6-Dichlorophenyl)formamido]acetic acid Moderate EWG (Inductive)65 hours> 30 days4.5 hours
2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid Strong EWG (Inductive + Mesomeric) 82 hours 21 days < 1.0 hour

Key Takeaway: The target compound exhibits a classic "V-shaped" pH-rate profile but heavily skewed. While it offers superior stability in acidic conditions compared to the baseline, it is highly labile in basic environments. Aqueous processing must be strictly maintained below pH 7.5.

Experimental Validation: Step-by-Step Methodology

To ensure absolute trustworthiness, stability data must be generated using a self-validating system. The following protocol employs immediate pH-quenching to halt degradation, coupled with an internal standard to correct for any injection volume variances.

HPLC-UV Stability Indicating Assay

Reagents & Equipment:

  • Thermostatic water bath (37°C ± 0.1°C).

  • Buffers: 50 mM Phosphate (pH 2.0, pH 7.4), 50 mM Borate (pH 10.0).

  • Quenching Solutions: 0.1 M H3​PO4​ (for basic samples), 0.1 M NaOH (for acidic samples).

  • Internal Standard (IS): Ethylparaben (50 µg/mL in Acetonitrile).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve exactly 10.0 mg of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid in 1.0 mL of HPLC-grade Acetonitrile (10 mg/mL stock). Note: Avoid protic solvents like methanol for stock prep to prevent solvolysis.

  • Reaction Initiation: Pre-warm 9.9 mL of the selected buffer to 37°C. Spike 100 µL of the compound stock into the buffer to achieve a 100 µg/mL working concentration. Vortex for 5 seconds.

  • Time-Course Sampling: At designated intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 500 µL aliquot from the reaction vessel.

  • Reaction Quenching (Critical Step): Immediately transfer the 500 µL aliquot into a vial containing 500 µL of the appropriate quenching solution to snap the pH to ~6.0, halting the hydrolysis.

  • Internal Standard Addition: Add 100 µL of the IS solution to the quenched sample. Vortex to mix.

  • HPLC Analysis: Inject 10 µL onto a C18 Reversed-Phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Quantify the remaining parent compound by calculating the peak area ratio (Analyte/IS) relative to the T=0 time point.

G S1 1. Buffer Preparation (pH 2.0, 7.4, 10.0) S2 2. Analyte Spiking (100 µg/mL) S1->S2 S3 3. Incubation (37°C, Time-course) S2->S3 S4 4. Reaction Quenching (pH Neutralization) S3->S4 S5 5. HPLC-UV Analysis (Quantification vs IS) S4->S5

Caption: Step-by-step workflow for the pH-dependent stability indicating assay.

Conclusion & Best Practices

The stability of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is heavily dictated by the electronic environment of its aromatic ring. The strong electron-withdrawing nature of the chloro and nitro substituents renders the N-formyl group highly vulnerable to base-catalyzed hydrolysis.

Application Recommendations:

  • Storage: Store the compound in a dry, tightly sealed container at 2-8°C. Ensure protection from ambient moisture.

  • Synthesis Workup: During extractions or aqueous washes, strictly avoid basic conditions (pH > 8). If neutralization is required, use mild buffers (e.g., saturated NaHCO3​ at pH ~8.0) and minimize contact time, immediately extracting into an organic phase.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. Available at:[Link]

  • Amide Bond Activation of Biological Molecules. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A Heavy-Atom Isotope Effect Study of the Hydrolysis of Formamide. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. Available at:[Link]

Validation

A Comparative Guide to the Cross-Validation of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid NMR Reference Spectra

Introduction: The Imperative for Rigorous Analytical Standards In the landscape of drug discovery and chemical research, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Analytical Standards

In the landscape of drug discovery and chemical research, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible science. The compound 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid, a substituted N-phenylglycine derivative, presents a unique analytical challenge due to its multiple functional groups and potential for isomeric impurities. Establishing a definitive Nuclear Magnetic Resonance (NMR) reference spectrum for this molecule is not merely a procedural step but a critical requirement for quality control, stability studies, and regulatory submissions.

However, a single analytical technique, even one as structurally informative as NMR spectroscopy, is insufficient to declare a reference standard.[1] True analytical confidence is achieved through cross-validation , an approach where data from multiple, independent methods are critically assessed to ensure consistency and accuracy.[2] This guide provides an in-depth, experience-driven framework for the cross-validation of the ¹H NMR reference spectrum of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, comparing NMR data against orthogonal analytical techniques to build a self-validating and trustworthy analytical dossier.

Part 1: The Primary Method - Establishing the ¹H NMR Reference Spectrum

The first step is to acquire a high-quality, primary ¹H NMR spectrum. This process begins with a theoretical prediction to guide experimental interpretation, followed by rigorous experimental execution and data processing.

Theoretical ¹H NMR Spectral Prediction

Before any experimental work, a theoretical analysis of the molecular structure allows us to predict the expected ¹H NMR spectrum. This predictive approach is grounded in the fundamental principles of chemical shifts and spin-spin coupling, where the electronic environment of each proton dictates its resonance frequency.[3]

The structure of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid can be dissected into three key regions for analysis:

  • Aromatic Region (2-Chloro-6-nitrophenyl Ring): The protons on the aromatic ring (H-3, H-4, H-5) are influenced by the strong electron-withdrawing effects of the nitro (NO₂) and chloro (Cl) groups. These groups deshield the adjacent protons, shifting their signals downfield (to higher ppm values).[4][5] Specifically, the nitro group's resonance and inductive effects will most significantly impact the ortho and para positions.[4]

  • Amide and Methylene Region: The methylene protons (CH₂) are adjacent to the electron-withdrawing carbonyl group and the nitrogen atom, leading to a downfield shift. The amide proton (NH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Carboxylic Acid Region: The carboxylic acid proton (OH) is highly deshielded and appears as a very broad singlet at a significantly downfield position, often above 10 ppm.[6] This signal is readily exchanged with deuterium when D₂O is added to the sample, a classic test for labile protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-4 ~8.0 - 8.2Triplet (t)Influenced by two ortho protons (H-3, H-5). Deshielded by para nitro group.
H-3, H-5 ~7.6 - 7.9Doublet of doublets (dd) or Triplet (t)Coupled to each other and to H-4. Deshielded by ortho/meta substituents.[7]
NH (Amide) ~8.5 - 9.5Broad Singlet (br s)Dependent on solvent and concentration.
CH₂ (Methylene) ~4.0 - 4.3Singlet (s) or Doublet (d)Deshielded by adjacent C=O and NH groups. May show coupling to NH.
OH (Acid) > 10Very Broad Singlet (br s)Highly deshielded acidic proton.
Experimental Protocol: Acquiring the Reference Spectrum

The quality of the reference spectrum is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters. The goal is to maximize signal-to-noise while ensuring the data is quantitatively reliable.

Step-by-Step Protocol for ¹H NMR Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the high-purity analyte.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for dissolving both the amide and carboxylic acid protons without exchange).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (400 MHz or higher recommended):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Utilize a standard 90° pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

    • Crucially for potential quantitative analysis: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and normalize the integrals to a specific proton or proton group.

    • Perform peak picking to identify the precise chemical shift of each signal.

    Software tools such as Bruker's TopSpin[9], Mestrelab's Mnova[10][11], or the open-source NMRium[12] are suitable for this purpose.

Workflow for Primary NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Lock & Shim Spectrometer prep4->acq1 acq2 Set Acquisition Parameters (Pulse, D1) acq1->acq2 acq3 Acquire FID Data acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate & Peak Pick proc3->proc4 output output proc4->output Generate Reference Spectrum

Caption: Workflow for acquiring a reference ¹H NMR spectrum.

Part 2: Orthogonal Cross-Validation - Building a Trustworthy Profile

Cross-validation involves comparing the NMR data with results from orthogonal analytical techniques—methods that rely on different physicochemical principles.[13][14] This approach ensures that the characterization is not biased by the limitations of a single method.

Comparison 1: Molecular Weight Confirmation with Mass Spectrometry (MS)

While NMR provides structural connectivity, high-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. This is a fundamental cross-check.[15]

  • Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

  • Expected Result: The experimentally measured exact mass should match the theoretically calculated mass for C₉H₇ClN₂O₅ within a narrow tolerance (e.g., < 5 ppm). Fragmentation patterns in MS/MS can further confirm the structure by showing losses of characteristic groups like NO₂, COOH, or Cl.[16][17]

Table 2: HRMS Data for Structural Confirmation

ParameterExpected ValueObserved Value
Molecular Formula C₉H₇ClN₂O₅-
Calculated Exact Mass ([M-H]⁻) 257.9971To be determined
Observed Exact Mass ([M-H]⁻) To be determinedWithin ± 5 ppm of calculated

Protocol for LC-HRMS Analysis:

  • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire data in both positive and negative electrospray ionization (ESI) modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions.

  • Process the data to determine the exact mass of the parent ion and compare it with the theoretical value.

Comparison 2: Functional Group Verification with FTIR Spectroscopy

Infrared (IR) spectroscopy is an excellent orthogonal technique for confirming the presence of key functional groups identified in the NMR spectrum.[18]

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of specific chemical bonds at characteristic frequencies.

  • Expected Result: The IR spectrum should display absorption bands corresponding to the N-H (amide), O-H (carboxylic acid), C=O (amide and acid), Ar-NO₂ (nitro group), and C-Cl bonds.[19][20]

Table 3: Key FTIR Absorption Bands for Functional Group Verification

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
AmideN-H stretch3100 - 3500 (medium)
Carbonyl (Acid)C=O stretch1700 - 1725 (strong)
Carbonyl (Amide)C=O stretch (Amide I)1650 - 1690 (strong)[21]
Nitro GroupN-O asymmetric stretch1500 - 1550 (strong)
Nitro GroupN-O symmetric stretch1340 - 1380 (strong)
Aromatic RingC=C stretch1450 - 1600 (variable)
ChloroalkaneC-Cl stretch600 - 800 (strong)
Comparison 3: Purity Determination with Quantitative NMR (qNMR)

While conventional NMR provides structural information, quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[22][23] This provides a powerful, independent measure of purity to complement the structural data.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[23] By comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[24][25]

  • Experimental Causality: The choice of an internal standard is critical. It must be stable, non-reactive, have high purity, and possess signals that do not overlap with the analyte's signals. Maleic acid or 1,4-Dinitrobenzene are suitable choices for use in DMSO-d₆. The relaxation delay (D1) must be long enough (>5 x T₁) to ensure complete relaxation of all nuclei for accurate quantification.[26]

Protocol for qNMR Purity Assessment:

  • Preparation:

    • Accurately weigh a certified internal standard (m_std) (e.g., 10 mg of maleic acid).

    • Accurately weigh the analyte (m_a) (e.g., 20 mg).

    • Dissolve both compounds completely in the same vial using a known volume of deuterated solvent (e.g., 1.0 mL DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters: 90° pulse angle, a long relaxation delay (D1 ≥ 30 s is a safe starting point), and a sufficient number of scans for high signal-to-noise.

  • Calculation:

    • Integrate a well-resolved signal from the analyte (I_a) and a signal from the standard (I_std).

    • Use the following formula to calculate the purity (P_a) of the analyte:[23]

    Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the standard (as a percentage)

Workflow for qNMR Purity Determination

G cluster_prep Quantitative Sample Prep cluster_acq Quantitative Acquisition cluster_calc Purity Calculation prep1 Accurately weigh Analyte (ma) & Standard (mstd) prep2 Co-dissolve in Deuterated Solvent prep1->prep2 acq1 Set Quantitative Parameters (90° pulse, D1 ≥ 30s) prep2->acq1 acq2 Acquire High S/N Spectrum acq1->acq2 calc1 Integrate Analyte (Ia) & Standard (Istd) Signals acq2->calc1 calc2 Apply qNMR Purity Formula calc1->calc2 output output calc2->output Determine Absolute Purity (%)

Caption: Workflow for qNMR purity analysis.

Part 3: Final Data Synthesis and Acceptance

The final step is to consolidate the data from all techniques into a single, comprehensive table. The convergence of results from these independent methods provides a high degree of confidence in the identity, structure, and purity of the 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid reference standard.

Table 4: Consolidated Cross-Validation Data Summary

Analytical TechniqueParameter MeasuredExpected ResultExperimental FindingStatus
¹H NMR Spectroscopy Chemical Structure & ConnectivitySpectrum consistent with Table 1To be determinedPass/Fail
HRMS Molecular Formula ConfirmationExact mass within 5 ppm of theoreticalTo be determinedPass/Fail
FTIR Spectroscopy Functional Group PresenceKey bands present as per Table 3To be determinedPass/Fail
qNMR Absolute Puritye.g., > 99.5%To be determinedPass/Fail
HPLC-UV (Optional) Purity & Impurity ProfilePurity consistent with qNMR; no major impuritiesTo be determinedPass/Fail

Discrepancies between methods are not failures but opportunities for deeper investigation. For example, a lower purity by HPLC than by qNMR might suggest the presence of an NMR-silent impurity (e.g., an inorganic salt), reinforcing the value of the orthogonal approach.[27] Successful cross-validation is achieved when all methods provide congruent data that collectively support the proposed structure and a defined level of purity.

Conclusion

Establishing a reliable NMR reference spectrum for a compound like 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is a multi-faceted process that extends far beyond the acquisition of a single spectrum. By adopting a cross-validation strategy that integrates theoretical prediction with empirical data from orthogonal techniques such as mass spectrometry, FTIR, and quantitative NMR, we create a self-validating system. This rigorous, evidence-based approach ensures the trustworthiness and scientific integrity of the reference standard, providing a solid foundation for all subsequent research and development activities.

References

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • Bruker. (n.d.). TopSpin | NMR Data Analysis. Bruker. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • YouTube. (2018, September 3). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • SciY. (n.d.). Mnova NMR. SciY. [Link]

  • NMRium. (n.d.). NMRium - The next-generation NMR software. NMRium. [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Georgia Institute of Technology. [Link]

  • Singh, R., & G, S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(12), 841-846. [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1184-1193. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15099-15109. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Abraham, R. J. (2011). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 23(2), 16-21. [Link]

  • National Institutes of Health (NIH). (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • Breitmaier, E., & Voelter, W. (1987). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ACS Publications. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(17), 2396-2403. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • Diehl, B. W. K., et al. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. TrAC Trends in Analytical Chemistry, 83, 45-56. [Link]

  • University of Oxford. (n.d.). Chemical shifts. [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 386(4), 1154-1164. [Link]

  • ACS Publications. (n.d.). ACS Research Data Guidelines. [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?[Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. [Link]

  • ACS Publications. (2025, September 11). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When handling complex organic molecules like 2-[(2-Chloro-6-nitrophenyl)formamido]acetic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When handling complex organic molecules like 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid (CAS: 1269152-39-7) , standard operating procedures must be adapted to the specific toxicological profile of the compound.

This guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals, ensuring precise handling, optimal safety, and regulatory compliance.

Mechanistic Hazard Assessment

To determine the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first deconstruct the molecule's functional groups and their physiological implications:

  • Nitroaromatic Ring: Nitroaromatic compounds are notorious skin sensitizers and can be absorbed dermally. Systemic exposure can lead to the oxidation of hemoglobin, resulting in methemoglobinemia.

  • Aryl Chloride Substitution: The halogen substitution increases the molecule's lipophilicity. This allows the compound to penetrate the lipid-rich stratum corneum (the outer layer of human skin) and standard thin-film latex gloves much faster than non-halogenated analogs.

  • Acetic Acid Moiety: This confers mild acidity to the molecule, presenting a localized irritant risk to mucosal membranes (eyes, respiratory tract) and skin upon contact.

  • Formamido Linkage: Amide derivatives can act as penetration enhancers, further increasing the risk of dermal absorption.

Because of this multi-faceted risk profile, handling this compound requires strict adherence to the safety hierarchies outlined in the National Research Council's [1].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the lipophilic, acidic, and sensitizing nature of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid. All equipment must comply with standards[2][3].

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Double-gloving: Inner flexible laminate glove (e.g., Silver Shield) + Outer heavy-duty Nitrile glove (≥8 mil).The lipophilic aryl chloride can permeate standard 4-mil latex/nitrile. The laminate inner layer blocks organic solvent/chemical breakthrough, while the outer nitrile provides mechanical dexterity.
Eye Protection ANSI Z87.1 compliant chemical splash goggles. (Face shield required if handling >500 mL of solvated compound).The acetic acid moiety poses a severe corneal irritation risk. Standard safety glasses lack the orbital seal required to stop aerosolized acidic powders.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffs, fully buttoned.Prevents dermal exposure to lipophilic powders. Knit cuffs prevent the wrists from being exposed between the glove and the sleeve.
Respiratory N95 or P100 particulate respirator (Required only if weighing outside a certified fume hood, which is heavily discouraged).Fine powders can become aerosolized via static electricity during transfer; the nitro and acidic groups are severe respiratory irritants.

Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system—meaning the success and safety of the step can be immediately verified by the operator before proceeding.

Phase 1: Preparation & Engineering Controls
  • Verify Fume Hood Integrity: Before opening the chemical container, check the chemical fume hood's continuous monitoring device. Ensure the face velocity is actively reading between 80–100 feet per minute (fpm) .

  • Static Mitigation: Wipe down the analytical balance and the interior of the hood with an anti-static spray or use an anti-static ionizer fan. Causality: Fine organic powders hold static charges and will aerosolize or "jump" from the spatula, contaminating the workspace.

Phase 2: Weighing and Transfer
  • Don PPE: Equip the PPE outlined in the matrix above.

  • Use Anti-Static Tools: Utilize a grounded, anti-static weighing boat and a stainless steel or PTFE-coated spatula.

  • Transfer: Slowly transfer the required mass. Cap the primary chemical container immediately after the transfer is complete to minimize environmental exposure.

Phase 3: Dissolution
  • Solvent Addition: If creating a stock solution (e.g., in DMSO or DMF), slowly add the powder to the solvent. Do not add solvent directly onto the powder.

  • Rationale: Adding powder to the solvent prevents the rapid displacement of air that can eject fine acidic particulates into the operator's breathing zone.

Spill Response & Waste Management Plan

In the event of an accidental release, immediate containment is required to prevent dermal contact and environmental contamination.

Spill Protocol
  • Isolate: Alert nearby personnel and isolate the spill area.

  • Containment: Cover the spilled powder with a damp, inert absorbent material (e.g., vermiculite or sand). Warning: Do not use combustible materials like paper towels to sweep up dry nitroaromatic compounds, as friction or chemical incompatibility could trigger a reaction.

  • Neutralization: Carefully sweep the absorbent mixture into a designated, sealable hazardous waste container using a dedicated plastic dustpan.

  • Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution to neutralize residual acetic acid, followed by a soap and water wash.

Disposal Plan

Under , this compound and any materials contaminated by it (including gloves and weighing boats) must not be disposed of in standard municipal waste.

  • Categorization: Label the waste container strictly as "Halogenated Organic Waste - Toxic/Irritant."

  • Storage: Store in a secondary containment bin in a designated Satellite Accumulation Area (SAA) for no longer than 180 days before transferring to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Workflow Visualization

The following diagram maps the critical path for safe handling, from initial risk assessment through to EPA-compliant disposal.

SafetyWorkflow Start Risk Assessment (Nitroaromatic & Acidic) PPE Don PPE (Double Nitrile, Goggles) Start->PPE FumeHood Engineering Control (Fume Hood 80-100 fpm) PPE->FumeHood Handling Handling & Weighing (Anti-static protocol) FumeHood->Handling Spill Spill Occurs? Handling->Spill SpillResponse Spill Protocol (Inert Absorbent) Spill->SpillResponse Yes Disposal EPA Waste Disposal (Halogenated Organics) Spill->Disposal No SpillResponse->Disposal End Post-Operation (Doff PPE & Wash) Disposal->End

Operational Safety Workflow for 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid handling.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and RCRA Regulations." US EPA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid
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